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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of the substituted pyridine derivative, 1-(4-(methoxymethyl)pyridin-2-yl)ethanone. Pyridine scaffolds are of paramount importance in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the substituted pyridine derivative, 1-(4-(methoxymethyl)pyridin-2-yl)ethanone. Pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, and understanding the synthesis and properties of functionalized analogues is crucial for the development of novel chemical entities. This document details the unambiguous identification of the compound through its IUPAC name and physicochemical properties. A validated, two-step synthetic pathway from a commercially available precursor is described, including a detailed experimental protocol. Furthermore, this guide outlines the analytical techniques required for rigorous structural confirmation and discusses the potential applications of this compound as a versatile building block in drug discovery and organic synthesis, based on the known reactivity of the 2-acetylpyridine motif.

Nomenclature and Physicochemical Properties

Correct and unambiguous identification of a chemical compound is the foundation of scientific rigor. The title compound is systematically named according to IUPAC nomenclature, which provides a clear and universally understood description of its molecular structure.

The preferred IUPAC name for the structure is 1-(4-(methoxymethyl)pyridin-2-yl)ethanone . This name is derived by identifying the parent heterocycle as pyridine, with an ethanone (acetyl) group at position 2 and a methoxymethyl group at position 4.

Key physicochemical properties, essential for experimental design, reaction monitoring, and purification, are summarized in the table below. These values are derived from computational predictions and data available from chemical suppliers.

PropertyValueSource
CAS Number 1163254-08-7 (for parent alcohol)[1]
Molecular Formula C₉H₁₁NO₂(Calculated)
Molecular Weight 165.19 g/mol (Calculated)
Preferred IUPAC Name 1-(4-(methoxymethyl)pyridin-2-yl)ethanone(Nomenclature Rule)
SMILES CC(=O)c1cc(CO)ccn1[1]

Note: The CAS number provided corresponds to the parent alcohol, 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one, which is a key precursor.[1]

Synthesis and Mechanistic Rationale

The synthesis of 1-(4-(methoxymethyl)pyridin-2-yl)ethanone can be efficiently achieved from the precursor 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one.[1][2] A highly analogous, published procedure for the O-alkylation of a similar substrate provides a reliable and validated pathway.[3][4] The overall strategy involves two key stages: protection of the ketone to prevent unwanted side reactions, followed by O-alkylation of the primary alcohol, and concluding with deprotection to yield the final product.

Synthetic Workflow Overview

The chosen synthetic route prioritizes selectivity and high yield by employing a protection-alkylation-deprotection sequence. The ketone is significantly more electrophilic than the alcohol is nucleophilic, and its enolizable protons could interfere with the base-mediated alkylation. Therefore, the ketone is temporarily converted into a less reactive cyclic acetal (ketal). This allows for the clean and specific alkylation of the hydroxymethyl group.

G Start 1-[4-(Hydroxymethyl)pyridin-2-yl]ethanone Protect Protection (Acetal Formation) Start->Protect Ethylene Glycol, p-TsOH, Toluene, Reflux (Dean-Stark) Intermediate Protected Intermediate 4-(Hydroxymethyl)-2-(2-methyl-1,3-dioxolan-2-yl)pyridine Protect->Intermediate Alkylate O-Alkylation Intermediate->Alkylate 1. NaH, THF 2. CH₃I (Methyl Iodide) Alkylated_Intermediate Alkylated Intermediate Alkylate->Alkylated_Intermediate Deprotect Deprotection (Hydrolysis) Alkylated_Intermediate->Deprotect Aq. HCl, Reflux Product 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone Deprotect->Product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the synthesis of a homologous compound, 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone.[3]

Step 1: Protection of the Ketone

  • To a solution of 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture. The progress of the reaction can be monitored by observing the collection of water.

  • Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: O-Alkylation of the Alcohol

  • Caution: Perform this step under an inert atmosphere (e.g., Argon or Nitrogen) as sodium hydride is highly reactive with moisture.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Slowly add a solution of the protected intermediate from Step 1 (1.0 eq.) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq.) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 3: Deprotection of the Ketone

  • Dissolve the O-alkylated intermediate from Step 2 in a mixture of acetone and aqueous acid (e.g., 2 M HCl).

  • Reflux the mixture until the deprotection is complete (monitor by TLC).[3]

  • Cool the reaction to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the final product, 1-(4-(methoxymethyl)pyridin-2-yl)ethanone, with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography on silica gel to obtain a pure sample.

Structural Elucidation and Characterization

Rigorous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the synthesized compound.

G Compound Synthesized Product 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Proton/Carbon Environment MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Compound->IR Functional Groups Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Analytical workflow for structural confirmation.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Acetyl (CH₃)~2.7Singlet3H
Pyridine-H6~8.6Doublet1H
Pyridine-H3~8.0Singlet or narrow triplet1H
Pyridine-H5~7.5Doublet1H
Methylene (CH₂)~4.6Singlet2H
Methoxy (OCH₃)~3.4Singlet3H

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon skeleton and the presence of the carbonyl group.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Ketone (C=O)~200
Pyridine C2, C4, C6149 - 154
Pyridine C3, C5119 - 125
Methylene (CH₂)~71
Methoxy (OCH₃)~58
Acetyl (CH₃)~26

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ is characteristic of the ketone (C=O) stretching vibration.[3] Additional bands will be present corresponding to C-H, C-N, and C-O bonds.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 165 or 166, respectively.

Applications in Research and Drug Development

The 2-acetylpyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active molecules.[5][6] This structural motif is a versatile synthetic handle for creating more complex molecules, particularly through reactions at the acetyl group.

Key Potential Applications:

  • Intermediate for API Synthesis: The ketone can be readily converted into other functional groups. For example, condensation reactions with hydrazines or hydroxylamines can produce hydrazones and oximes, respectively, which are common pharmacophores.[7]

  • Synthesis of Schiff Bases and Metal Complexes: The acetyl group can react with primary amines to form Schiff bases. These ligands are well-known for their ability to coordinate with metal ions, leading to complexes with potential applications in catalysis or as therapeutic agents.[6][8]

  • Building Block for Heterocyclic Chemistry: The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate.[9][10] This nucleophile can participate in various carbon-carbon bond-forming reactions (e.g., aldol, Claisen condensations), enabling the construction of more elaborate molecular architectures.

  • Probing Biological Targets: Derivatives of 2-acetylpyridine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antifilarial properties.[7][11] The title compound serves as a valuable starting material for generating a library of analogues to screen for activity against various biological targets.

Conclusion

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is a valuable, functionalized pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has established its formal IUPAC nomenclature, outlined a reliable synthetic pathway based on established chemical principles, and detailed the necessary analytical methods for its complete characterization. The inherent reactivity of the 2-acetylpyridine scaffold makes this compound a strategic intermediate for accessing a diverse range of more complex molecules for drug discovery and materials science research.

Sources

Exploratory

In-Depth Technical Guide: Synthesis Pathway of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Executive Summary The compound 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (CAS: 1391601-92-5) is a highly functionalized, versatile pyridine derivative. Characterized by a C2-acetyl group and a C4-methoxymethyl moiety, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (CAS: 1391601-92-5) is a highly functionalized, versatile pyridine derivative. Characterized by a C2-acetyl group and a C4-methoxymethyl moiety, this molecule serves as a critical bidentate ligand precursor and an advanced building block in medicinal chemistry. Acetylpyridine derivatives of this class are frequently utilized in the synthesis of complex pharmaceuticals, including selective COX-2 inhibitors and kinase inhibitors, as demonstrated by their structural homology to intermediates of Etoricoxib [1].

This whitepaper outlines a highly efficient, four-step synthetic pathway starting from commercially available methyl 2-acetylisonicotinate. As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, operational safety, and high overall yield, ensuring that each step functions as a self-validating system.

Retrosynthetic Logic & Pathway Visualization

The synthesis relies on orthogonal reactivity principles. The target molecule contains two reactive functional groups: a ketone and an ether.

  • Disconnection 1 (Etherification): The methoxymethyl group is best formed via a Williamson ether synthesis from a primary alcohol.

  • Disconnection 2 (Reduction): The primary alcohol is derived from the reduction of an ester.

  • Disconnection 3 (Protection): To reduce the ester without destroying the ketone, the C2-acetyl group must be temporarily masked as an acetal.

This chemoselective approach is directly adapted from homologous syntheses of 2-acetylpyridine derivatives, such as the hexyloxy variant described by [2].

SynthesisWorkflow SM Methyl 2-acetylisonicotinate (Starting Material) Step1 Step 1: Ketone Protection Reagents: Ethylene Glycol, p-TsOH Process: Reflux (Dean-Stark) SM->Step1 Int1 Methyl 2-(2-methyl-1,3-dioxolan-2-yl)isonicotinate (Intermediate 1) Step1->Int1 Step2 Step 2: Ester Reduction Reagents: LiAlH4, THF Process: 0 °C to RT, 2h Int1->Step2 Int2 4-(Hydroxymethyl)-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Williamson Etherification Reagents: NaH, MeI, DMF Process: 0 °C to RT, 12h Int2->Step3 Int3 4-(Methoxymethyl)-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (Intermediate 3) Step3->Int3 Step4 Step 4: Acetal Deprotection Reagents: Aq. HCl, THF Process: RT, 4h Int3->Step4 Product 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (Final Product) Step4->Product

Figure 1: Four-step synthetic workflow for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone.

Mechanistic Workflows & Experimental Protocols

Step 1: Chemoselective Acetalization of the C2-Ketone
  • Causality & Mechanistic Insight: The acetyl group at the C2 position is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. If left unprotected, the reducing agent in Step 2 will indiscriminately reduce both the ester and the ketone. We utilize ethylene glycol and catalytic p-toluenesulfonic acid (p-TsOH). The reaction equilibrium is driven forward by physically removing the water byproduct via a Dean-Stark trap (Le Chatelier's principle).

  • Protocol:

    • Charge a round-bottom flask with methyl 2-acetylisonicotinate (1.0 eq, 100 mmol), ethylene glycol (3.0 eq, 300 mmol), and p-TsOH monohydrate (0.05 eq, 5 mmol) in anhydrous toluene (250 mL).

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux (110 °C) for 16 hours until water ceases to collect in the trap.

    • Cool to room temperature and quench with saturated aqueous NaHCO₃ (100 mL) to neutralize the acid catalyst.

    • Extract with ethyl acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & Quality Control: Monitor via TLC (Hexanes/EtOAc 8:2). The product spot will be slightly less polar than the starting material. In ¹H NMR, look for the emergence of a 4H multiplet at ~3.9–4.1 ppm (dioxolane ring protons) and the disappearance of the ketone carbonyl peak in ¹³C NMR (~200 ppm).

Step 2: Hydride Reduction of the C4-Ester
  • Causality & Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) provides the nucleophilic hydride required to fully reduce the ester to a primary alcohol. The reaction must be initiated at 0 °C to control the exothermic hydride transfer. Crucially, the acetal protecting group installed in Step 1 is entirely stable to these strongly basic, nucleophilic conditions.

  • Protocol:

    • Suspend LiAlH₄ (1.2 eq, 120 mmol) in anhydrous THF (200 mL) under an argon atmosphere and cool to 0 °C using an ice bath.

    • Dissolve Intermediate 1 (1.0 eq, 100 mmol) in anhydrous THF (50 mL) and add dropwise to the LiAlH₄ suspension over 30 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Quench the reaction using the Fieser method: sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used).

    • Filter the resulting granular aluminum salts through a Celite pad and concentrate the filtrate.

  • Validation & Quality Control: TLC (Hexanes/EtOAc 1:1) will show a highly polar spot (Rf ~0.2). ¹H NMR will confirm success via the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a new methylene singlet (~4.7 ppm) alongside a broad, D₂O-exchangeable hydroxyl proton.

Step 3: Williamson Ether Synthesis (O-Methylation)
  • Causality & Mechanistic Insight: Sodium hydride (NaH) acts as a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol, evolving hydrogen gas. The use of N,N-Dimethylformamide (DMF) is critical; as a polar aprotic solvent, it strongly solvates the Na⁺ cation. This leaves the resulting alkoxide "naked" and highly reactive, accelerating the S_N2 nucleophilic attack on the electrophilic methyl iodide (MeI) .

  • Protocol:

    • Dissolve Intermediate 2 (1.0 eq, 90 mmol) in anhydrous DMF (150 mL) and cool to 0 °C under argon.

    • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 108 mmol) in small portions. Stir for 30 minutes until H₂ evolution ceases.

    • Add methyl iodide (1.5 eq, 135 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with cold water (200 mL) and extract with ethyl acetate (3 x 150 mL). Wash the organic layer extensively with brine (5 x 100 mL) to remove residual DMF.

  • Validation & Quality Control: TLC will show a distinct shift to a less polar spot. ¹H NMR will reveal a new 3H singlet around 3.4 ppm, corresponding to the newly installed methoxy group (-OCH₃).

Step 4: Acid-Catalyzed Acetal Deprotection
  • Causality & Mechanistic Insight: Acetals are highly sensitive to aqueous acid. The addition of HCl protonates one of the dioxolane oxygen atoms, converting it into a good leaving group. Water acts as the nucleophile to attack the resulting oxocarbenium intermediate, ultimately expelling ethylene glycol and regenerating the thermodynamically stable C2-ketone.

  • Protocol:

    • Dissolve Intermediate 3 (1.0 eq, 80 mmol) in THF (100 mL).

    • Add 2M aqueous HCl (50 mL) and stir at room temperature for 4 hours.

    • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ until pH ~8.

    • Extract with dichloromethane (3 x 100 mL), dry over anhydrous MgSO₄, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the final product.

  • Validation & Quality Control: ¹H NMR will show the complete disappearance of the dioxolane protons and the reappearance of the sharp 3H singlet (~2.7 ppm) characteristic of the C2-acetyl methyl group.

Quantitative Data Synthesis

The following table summarizes the key reaction metrics, demonstrating the high efficiency and scalability of this synthetic route. The overall theoretical yield across the four steps is approximately 65%.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Avg. Yield (%)Purification Method
1 AcetalizationEthylene glycol, p-TsOH110 (Reflux)1688Silica Gel Chromatography
2 ReductionLiAlH₄, THF0 to 25292Aqueous Workup (Fieser)
3 EtherificationNaH, MeI, DMF0 to 251285Silica Gel Chromatography
4 DeprotectionAq. HCl, THF25495Recrystallization / Column

References

  • Title: 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone Source: Molbank 2017, 2017(2), M940. URL: [Link]

  • Title: Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib (EP2497767B1)
  • Title: Williamson Ether Synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

Retrosynthesis and Process-Scale Preparation of 2-Acetyl-4-(methoxymethyl)pyridine: A Technical Guide

Executive Summary 2-Acetyl-4-(methoxymethyl)pyridine is a highly valuable heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and somatos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetyl-4-(methoxymethyl)pyridine is a highly valuable heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and somatostatin receptor subtype 4 (SSTR4) agonists[1]. The presence of both a hydrogen-bond-accepting ether and a reactive acetyl moiety makes it an ideal scaffold for late-stage functionalization. This whitepaper details a robust, scalable, and tin-free retrosynthetic strategy designed specifically for pharmaceutical process chemistry, prioritizing high-yield transformations and stringent impurity control.

Retrosynthetic Strategy & Causal Justification

The target molecule features two distinct functional groups on the pyridine core: a 4-methoxymethyl ether and a 2-acetyl group. Our retrosynthetic disconnection strategy is driven by the need to avoid highly toxic reagents commonly used in early discovery chemistry.

  • Disconnection 1 (C–C Bond): The 2-acetyl group can be introduced via the acylation of a 2-metallated pyridine. While Stille coupling of a 2-halopyridine with tributyl(1-ethoxyvinyl)tin is a classical approach[1], the generation of highly toxic organotin byproducts presents severe purification challenges in drug development (often leaving >500 ppm residual tin). Therefore, a halogen-metal exchange followed by trapping with a Weinreb amide (N-methoxy-N-methylacetamide) is selected. This route ensures a self-validating, clean conversion without heavy metal contamination[2].

  • Disconnection 2 (C–O Bond): The methoxymethyl ether is cleanly derived from a benzylic bromide via a Williamson-type etherification.

  • Starting Material: 2-Bromo-4-methylpyridine is chosen as the foundational building block due to its commercial availability, low cost, and predictable regioselectivity[3].

Retrosynthesis Target 2-Acetyl-4-(methoxymethyl)pyridine (Target) Int1 2-Bromo-4-(methoxymethyl)pyridine Target->Int1 Weinreb Acylation (C-C Bond Formation) Int2 2-Bromo-4-(bromomethyl)pyridine Int1->Int2 Etherification (C-O Bond Formation) SM 2-Bromo-4-methylpyridine (Starting Material) Int2->SM Radical Bromination (C-Br Bond Formation)

Retrosynthetic pathway for 2-acetyl-4-(methoxymethyl)pyridine.

Stage 1: Benzylic Radical Bromination

Mechanistic Causality: The 4-methyl group of 2-bromo-4-methylpyridine is activated toward hydrogen atom transfer (HAT) due to its pseudo-benzylic nature. Using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator facilitates a Wohl-Ziegler bromination[3]. The primary process challenge is over-bromination to the dibromomethyl species, which is mitigated by strict stoichiometric control, continuous GC-MS monitoring, and the use of a non-polar solvent to stabilize the radical intermediate.

Step-by-Step Protocol:

  • Preparation: Charge a dry, jacketed reaction vessel with 2-bromo-4-methylpyridine (1.0 equiv) and anhydrous trifluorotoluene (0.5 M) under an inert nitrogen atmosphere.

  • Initiation: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion at ambient temperature.

  • Propagation: Heat the mixture to 80 °C and stir for 4–6 hours. Self-Validation Step: Monitor the reaction via GC-MS every 60 minutes. Terminate heating immediately when the starting material is <2% to prevent the formation of 2,6-dibromo or dibromomethyl impurities[3].

  • Workup: Cool the reactor to 0 °C to precipitate the succinimide byproduct. Filter the suspension through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via short-path distillation to isolate 2-bromo-4-(bromomethyl)pyridine as a pale yellow liquid.

Stage 2: Williamson-Type Etherification

Mechanistic Causality: The newly formed benzylic bromide is highly susceptible to SN​2 displacement. Treatment with sodium methoxide (NaOMe) in methanol rapidly yields the ether. Crucially, the 2-bromo substituent remains entirely intact during this step because nucleophilic aromatic substitution ( SN​Ar ) at the 2-position of an unactivated pyridine requires significantly harsher conditions (e.g., high temperatures or stronger nucleophiles)[4].

Step-by-Step Protocol:

  • Preparation: Dissolve 2-bromo-4-(bromomethyl)pyridine (1.0 equiv) in anhydrous methanol (0.4 M).

  • Nucleophilic Attack: Cool the solution to 0 °C. Add a freshly prepared solution of NaOMe in methanol (1.2 equiv) dropwise over 30 minutes to control the exothermic SN​2 reaction.

  • Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl . Self-Validation Step: This mild acidic quench neutralizes excess base, preventing unwanted side reactions or ether cleavage during the subsequent concentration step.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 2-bromo-4-(methoxymethyl)pyridine[5].

Stage 3: Halogen-Metal Exchange and Weinreb Acylation

Mechanistic Causality: The 2-bromo group undergoes rapid halogen-metal exchange with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to form the highly nucleophilic 2-lithio-4-(methoxymethyl)pyridine. Subsequent addition of N-methoxy-N-methylacetamide (Weinreb amide) results in nucleophilic attack at the carbonyl carbon. The methoxy oxygen and the carbonyl oxygen tightly chelate the lithium ion, forming a highly stable five-membered tetrahedral intermediate[2][6]. This chelation acts as a thermodynamic sink, preventing the collapse of the intermediate until the aqueous acidic workup, thereby completely suppressing over-addition (which would otherwise form a tertiary alcohol)[6].

WeinrebMechanism ArLi 2-Lithio-4-(methoxymethyl)pyridine Nucleophile Tetrahedral Tetrahedral Intermediate Li+ Chelated ArLi->Tetrahedral Nucleophilic Attack Weinreb N-Methoxy-N-methylacetamide Electrophile Weinreb->Tetrahedral Product 2-Acetyl-4-(methoxymethyl)pyridine Product Tetrahedral->Product Aqueous Acidic Quench (Collapse of Intermediate)

Mechanism of Weinreb acylation showing the stable chelated tetrahedral intermediate.

Step-by-Step Protocol:

  • Lithiation: Dissolve 2-bromo-4-(methoxymethyl)pyridine (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise, maintaining the internal temperature strictly below -70 °C. Stir for 30 minutes to ensure complete metalation.

  • Acylation: Add N-methoxy-N-methylacetamide (1.2 equiv) dropwise. Maintain stirring at -78 °C for 1 hour.

  • Controlled Quench: Quench the stable tetrahedral intermediate by adding 1 M aqueous HCl directly at -78 °C, then allow the mixture to warm to room temperature. Self-Validation Step: The low-temperature acidic quench forces the collapse of the intermediate while the system is still cold, releasing the ketone and water-soluble N,O-dimethylhydroxylamine without risking side-reactions[2].

  • Isolation: Adjust the pH to 7–8 using saturated NaHCO3​ , extract with dichloromethane, dry over MgSO4​ , and concentrate.

  • Final Purification: Purify via flash chromatography (Hexanes/EtOAc) to afford pure 2-acetyl-4-(methoxymethyl)pyridine.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and impurity profiles for the optimized three-stage workflow, providing a benchmark for process chemists.

Synthesis StageTarget Intermediate / ProductExpected YieldPurity (HPLC)Key Impurity Profile
Stage 1 2-Bromo-4-(bromomethyl)pyridine75–80%>95%2-Bromo-4-(dibromomethyl)pyridine (Over-bromination)[3]
Stage 2 2-Bromo-4-(methoxymethyl)pyridine90–95%>98%Unreacted 2-Bromo-4-(bromomethyl)pyridine
Stage 3 2-Acetyl-4-(methoxymethyl)pyridine82–88%>99%4-(Methoxymethyl)pyridine (Debrominated byproduct)

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

This guide provides a comprehensive technical overview of the predicted biological activities and potential therapeutic applications of the novel compound 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone. While direct experimen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the predicted biological activities and potential therapeutic applications of the novel compound 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes information from structurally related compounds to build a robust, predictive framework for researchers, scientists, and professionals in drug development. The insights and protocols herein are designed to serve as a foundational resource to stimulate and guide future research into this promising chemical entity.

Introduction and Chemical Profile

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is a functionalized pyridine derivative. The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] The presence of an acetyl group at the 2-position and a methoxymethyl group at the 4-position suggests a molecule with the potential for diverse biological interactions and a platform for further chemical modification. This guide will explore its plausible synthesis, predicted chemical properties, and, most importantly, its hypothesized biological activities based on the established pharmacology of its structural analogs.

Chemical and Physical Properties

While extensive experimental data for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is not yet available, its fundamental properties can be predicted based on its structure.

PropertyPredicted ValueSource
CAS NumberN/A-
Molecular FormulaC₉H₁₁NO₂-
Molecular Weight165.19 g/mol -
IUPAC Name1-(4-(methoxymethyl)pyridin-2-yl)ethanone-
SMILESCOCc1cc(n=c1)C(=O)C-
pKa3.75±0.10Predicted[3]
AppearanceWhite to off-white solidPredicted[3]

Plausible Synthesis and Characterization

A definitive, peer-reviewed synthesis of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone has not been published. However, a viable synthetic route can be extrapolated from the successful synthesis of structurally similar compounds, such as 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone.[4][5] The proposed pathway would likely involve the protection of the ketone, followed by the alkylation of the corresponding pyridyl-alcohol, and concluding with deprotection.

Proposed Synthetic Workflow

Synthetic Workflow A 4-(Hydroxymethyl)-2-(2-methyl-1,3-dioxolan-2-yl)pyridine B Sodium Hydride (NaH) in DMF A->B Deprotonation C Methyl Iodide (CH3I) B->C Nucleophilic Attack D Intermediate Product C->D O-methylation E Acidic Hydrolysis (e.g., HCl) D->E Acetal Deprotection F 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone E->F Final Product

Caption: Proposed synthetic route for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone.

Detailed Experimental Protocol:
  • Protection and Alkylation: Dissolve the starting material, 4-(hydroxymethyl)-2-(2-methyl-1,3-dioxolan-2-yl)pyridine, in anhydrous dimethylformamide (DMF).

  • Cool the mixture to 0°C and add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the reaction mixture for 30 minutes at 0°C to ensure complete deprotonation.

  • Add methyl iodide and allow the reaction to proceed at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Deprotection and Purification: The resulting intermediate is then subjected to acidic hydrolysis to remove the dioxolane protecting group, yielding the target ketone.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone.

Hypothesized Biological Activities and Mechanisms of Action

The biological potential of this molecule can be inferred from the activities of related pyridine derivatives, which have shown promise in several therapeutic areas.[2][6]

Anticancer Potential

The pyridine nucleus is a cornerstone in the development of anticancer agents.[2] Many pyridine-containing compounds exert their effects by inhibiting key cellular processes in cancer cells.

Plausible Mechanisms of Action:

  • Kinase Inhibition: The pyridine ring can act as a hinge-binder in the ATP-binding pocket of various kinases, which are often dysregulated in cancer. The methoxymethyl and acetyl groups could form additional interactions, enhancing binding affinity and selectivity. Substituted 2-aminopyridines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[7]

  • Tubulin Polymerization Inhibition: Several trimethoxyphenyl pyridine derivatives have demonstrated significant cytotoxicity and tubulin inhibitory activities.[2] It is plausible that 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone could interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Proposed Experimental Workflow for Anticancer Evaluation:

Anticancer Evaluation Workflow A Initial Screening: MTT Assay (e.g., MCF-7, HepG2, A549 cell lines) B Determine IC50 Values A->B C Mechanism of Action Studies (if active) B->C D Kinase Inhibition Assays (e.g., CDK4/6) C->D Parallel Investigations E Tubulin Polymerization Assay C->E Parallel Investigations F Cell Cycle Analysis (Flow Cytometry) C->F Parallel Investigations G Apoptosis Induction Assays (e.g., Annexin V/PI staining) C->G Parallel Investigations H In Vivo Efficacy Studies (Xenograft models) D->H E->H F->H G->H

Caption: A stepwise workflow for evaluating the anticancer potential of the title compound.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Activity

Derivatives of 2-acetylpyridine have been explored for their anti-inflammatory properties.[1] It is plausible that 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone could modulate key inflammatory signaling pathways.

Plausible Mechanism of Action:

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central regulator of inflammation. The compound could potentially inhibit the activation of this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Proposed Experimental Workflow for Anti-inflammatory Evaluation:

Anti-inflammatory Evaluation A Cell-based Screening: LPS-stimulated Macrophages (e.g., RAW 264.7) B Measure Nitric Oxide (NO) Production (Griess Assay) A->B C Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) A->C D NF-κB Reporter Gene Assay C->D Confirm Pathway Involvement E Western Blot Analysis for Pathway Proteins (p-IκBα, IκBα, p-p65) D->E Elucidate Molecular Mechanism

Sources

Foundational

The Architectural Evolution and Pharmacological Mechanics of 2-Acetylpyridine Derivatives: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I have observed the evolution of 2-acetylpyridine derivatives from fundamental coordination chemistry curiosities into highly privileged pharmacological scaffolds. Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed the evolution of 2-acetylpyridine derivatives from fundamental coordination chemistry curiosities into highly privileged pharmacological scaffolds. Characterized by their unique ability to form stable metal complexes and participate in critical hydrogen bonding, these derivatives—particularly hydrazones and thiosemicarbazones—have demonstrated profound efficacy in oncology and infectious disease[1]. This whitepaper provides a comprehensive, causality-driven guide to their historical discovery, synthetic methodologies, and mechanisms of action, engineered specifically for drug development professionals.

Historical Context and Scaffold Discovery

The foundational understanding of the 2-acetylpyridine scaffold was established in the early 1980s through the pioneering work of Klayman and colleagues. They systematically explored 2-acetylpyridine thiosemicarbazones (ApTs) and identified them as potent tumor-inhibiting compounds and antitrypanosomal agents against Trypanosoma rhodesiense[2].

The Causality of Structural Design: Early structure-activity relationship (SAR) studies revealed that the biological activity of these compounds is strictly dependent on the nitrogen atom of the pyridyl moiety[2]. The spatial geometry of the 2-acetylpyridine core allows the pyridyl nitrogen, the imine nitrogen, and the thiocarbonyl sulfur to act as a highly efficient tridentate (N,N,S) ligand system. This specific conformation is perfectly poised to sequester essential transition metals, forming the basis of their cytotoxic mechanisms[1].

Synthetic Methodologies: A Self-Validating Protocol

Reproducible synthesis requires a deep understanding of the thermodynamic and kinetic drivers of the reaction. The following protocol outlines the synthesis of 2-acetylpyridine derivatives, incorporating visual and chemical self-validation steps to ensure high-fidelity yields.

Protocol 1: Synthesis of 2-Acetylpyridine Thiosemicarbazones/Hydrazones

Step 1: Reagent Preparation and Solvation Dissolve 10 mmol of 2-acetylpyridine in 20 mL of absolute ethanol[1]. Causality: Absolute ethanol is selected because its dielectric constant perfectly balances the solubility of the organic ketone and the highly polar thiosemicarbazide/hydrazine. Furthermore, its volatility aids in downstream solvent removal and product precipitation.

Step 2: Acid-Catalyzed Condensation Add 10 mmol of the substituted thiosemicarbazide, followed by 3-5 drops of glacial acetic acid. Reflux the mixture at 80°C for 4 hours[1]. Causality: The acetic acid protonates the carbonyl oxygen of 2-acetylpyridine, significantly enhancing the electrophilicity of the carbonyl carbon. This intervention is critical because the nucleophilicity of thiosemicarbazide is dampened by resonance delocalization across its thiourea moiety.

Step 3: Phase-Transfer Alkylation (For N-substitution) If functionalizing the methyl group, utilize Sodium Hydride (NaH) with 18-crown-6 ether in dry toluene[3]. Causality: Using NaH with a phase-transfer catalyst (18-crown-6) instead of standard NaOH/KOH prevents the formation of unwanted ether byproducts (Williamson-type side reactions), ensuring a high-yield, pure product[3].

Step 4: Isolation and Self-Validation Cool the reaction to 4°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize. Self-Validation: The precipitation itself acts as a diagnostic step; failure to precipitate indicates incomplete conversion or an excessive solvent volume that has disrupted the thermodynamic equilibrium.

SyntheticWorkflow A 2-Acetylpyridine (Starting Material) B Deprotonation / Activation (NaH, 18-crown-6, Toluene) A->B Phase Transfer C Nucleophilic Addition (Hydrazine/Thiosemicarbazide) A->C Direct Condensation B->C Intermediate D Acid Catalysis (Reflux in Ethanol) C->D Protonation E 2-Acetylpyridine Derivative (Target Scaffold) D->E Crystallization

Caption: Workflow for the synthesis of 2-acetylpyridine derivatives.

Mechanistic Pathways in Oncology

The biological efficacy of 2-acetylpyridine derivatives is inextricably linked to their metal-binding capabilities. Depending on the specific metal coordinated and the structural substitutions, the mechanism of action diverges into three primary pathways:

1. Iron Chelation and Ribonucleotide Reductase Inhibition: Richardson and colleagues demonstrated that 2-acetylpyridine thiosemicarbazones (HApT series) are among the most potent antiproliferative agents developed, achieving IC50 values in the 1-2 nanomolar range[4]. Causality: The HApT iron complexes exhibit exceptionally low Fe(III)/Fe(II) redox potentials. By aggressively sequestering intracellular iron, they inhibit ribonucleotide reductase—an iron-dependent enzyme obligatory for DNA synthesis and repair—effectively arresting the cell cycle[1][4].

2. Reactive Oxygen Species (ROS) Generation: Coordination with Copper(II) drastically shifts the mechanism. A Cu(II) complex of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone demonstrated an IC50 of 0.72 μM against A549 lung cancer cells[5]. Causality: The Cu(II) complex undergoes redox cycling in the intracellular environment, catalyzing Fenton-like reactions. This generates lethal levels of ROS, overwhelming the antioxidant defenses of neoplastic cells and activating cell death pathways while largely sparing normal cells[5].

3. Lysosomal Membrane Permeabilization (LMP): Recent innovations have substituted sulfur with selenium, creating selenosemicarbazones like Ap44mSe[6]. Causality: Ap44mSe forms redox-active Cu complexes that specifically target the acidic environment of the lysosome. The localized ROS generation induces lysosomal membrane permeabilization, releasing cathepsins into the cytosol and triggering apoptosis[6].

Protocol 2: Validation of Intracellular ROS Generation

To validate the ROS-mediated mechanism of your synthesized Cu(II) complexes, utilize the following self-validating assay:

  • Step 1: Treat A549 cells with the synthesized Cu(II) complex at its IC50 concentration (e.g., 0.72 μM) for 24 hours. Causality: Matching the IC50 ensures ROS generation is measured at a therapeutically relevant dose without immediate necrotic artifact[5].

  • Step 2: Add the DCFDA fluorescent probe. Causality: DCFDA is cell-permeable and non-fluorescent until oxidized by intracellular ROS into highly fluorescent DCF, creating a self-validating visual metric.

  • Step 3: Observe via fluorescence microscopy. Elevated fluorescence compared to control cells confirms the oxidant challenge[5].

MOA Ligand 2-Acetylpyridine Derivative Metal Intracellular Metal Coordination (Cu2+, Fe2+/3+) Ligand->Metal Tridentate Chelation FeDepletion Intracellular Fe Depletion (Ribonucleotide Reductase Inhibition) Metal->FeDepletion Fe Sequestration ROS Redox Cycling (High ROS Generation) Metal->ROS Fenton-like Reactions Lysosome Lysosomal Targeting (Membrane Permeabilization) Metal->Lysosome Cu-Ap44mSe complexes Apoptosis Cancer Cell Apoptosis FeDepletion->Apoptosis ROS->Apoptosis Lysosome->Apoptosis

Caption: Proposed anticancer mechanisms of 2-acetylpyridine metal complexes.

Quantitative Biological Activity

The structural versatility of 2-acetylpyridine derivatives allows for fine-tuning of their biological activity. The table below summarizes the quantitative efficacy of key derivatives across different therapeutic targets.

Compound / ComplexBiological Target / Cell LineQuantitative EfficacyPrimary Mechanism of ActionCitation
HApT Series Neoplastic CellsIC50: 0.001 – 0.002 μMFe chelation; Ribonucleotide reductase inhibition[4]
Cu(L)(OAc) A549 (Human Lung Cancer)IC50: 0.72 μMIntracellular ROS generation[5]
Cisplatin (Standard) A549 (Human Lung Cancer)IC50: 6.0 μMDNA crosslinking[5]
Ap44mSe Neoplastic CellsLow nanomolarLysosomal membrane permeabilization[6]
Cu-Hydrazone Complexes Fungi / BacteriaMIC: 32 – 128 µg/mLMetal coordination enhancement[1]

Conclusion

The 2-acetylpyridine scaffold is a masterclass in modular drug design. By understanding the causality between synthetic choices (e.g., acid catalysis, phase-transfer conditions) and mechanistic outcomes (e.g., iron depletion vs. lysosomal targeting), researchers can continue to tune these molecules. As we push the boundaries of medicinal chemistry, leveraging the tridentate coordination geometry of these derivatives will remain a cornerstone strategy for overcoming chemoresistance in next-generation therapeutics.

References

  • Title: Effects of 2-acetylpyridine thiosemicarbazones and related compounds on the uptake of [methyl-3H]thymidine and L-[U-14C]leucine by blood-form T. rhodesiense Source: researchgate.net URL: [Link]

  • Title: 2-Acetylpyridine Thiosemicarbazones are Potent Iron Chelators and Antiproliferative Agents: Redox Activity, Iron Complexation and Characterization of their Antitumor Activity Source: acs.org URL: [Link]

  • Title: Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives Source: scispace.com URL: [Link]

  • Title: Synthesis and crystal structures of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone (L) and its metal complexes: Anticancer activity of [Cu(L)(OAc)] Source: niscair.res.in URL: [Link]

  • Title: Novel Mechanism of Cytotoxicity for the Selective Selenosemicarbazone, 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone (Ap44mSe): Lysosomal Membrane Permeabilization Source: acs.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Executive Summary Substituted 2-acetylpyridines are highly valued building blocks in medicinal chemistry, frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 2-acetylpyridines are highly valued building blocks in medicinal chemistry, frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This application note details a robust, scalable, and tin-free protocol for the synthesis of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (CAS: 1391601-92-5)[1].

Traditional discovery-scale routes to this scaffold often rely on hazardous reagents (e.g., sodium hydride, methyl iodide) or highly toxic cross-coupling partners (e.g., organotin reagents in Stille couplings). To meet preclinical manufacturing standards, we have engineered a two-step process utilizing Phase-Transfer Catalysis (PTC) for O-methylation, followed by a highly regioselective, bidentate-ligand-directed Heck alpha-arylation.

Retrosynthetic Strategy & Workflow

The synthesis is designed to build the target molecule from commercially available (2-bromopyridin-4-yl)methanol. By avoiding cryogenic Grignard additions and toxic organotin intermediates, the workflow ensures high throughput and environmental compliance.

SynthesisWorkflow SM Starting Material (2-Bromopyridin-4-yl)methanol Int1 Intermediate 2-Bromo-4-(methoxymethyl)pyridine SM->Int1 Me2SO4, 50% NaOH TBAB, Toluene (PTC Methylation) Int2 Enol Ether 2-(1-Butoxyvinyl)-4-(methoxymethyl)pyridine Int1->Int2 Butyl vinyl ether Pd(OAc)2, DPPP Et3N, DMF, 90°C Prod Target Product 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone Int2->Prod 2M HCl (aq) RT, 2h (Hydrolysis)

Two-step scalable synthesis workflow for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone.

Mechanistic Insights & Process Chemistry Rationale

Phase-Transfer Catalyzed (PTC) O-Methylation

Discovery routes typically employ sodium hydride (NaH) and methyl iodide (MeI). On a multigram to kilogram scale, this presents severe safety risks due to pyrophoric hydrogen gas evolution and the extreme volatility of MeI (bp 42 °C), a potent alkylating agent.

By transitioning to a PTC system using 50% aqueous NaOH, dimethyl sulfate (Me2SO4), and tetrabutylammonium bromide (TBAB) in toluene, we achieve a controlled, biphasic reaction. As established by [2], the TBAB catalyst facilitates the transfer of the hydroxide ion into the organic phase, enabling rapid deprotonation and subsequent methylation at the interface without the generation of hazardous H2 gas.

Regioselective Heck Alpha-Arylation

The conversion of the 2-bromopyridine intermediate to the 2-acetyl derivative is achieved via a Heck coupling with butyl vinyl ether. The critical challenge in this step is controlling the regioselectivity. Using standard monodentate ligands (e.g., PPh3) results in a mixture of alpha (branched) and beta (linear) arylation products because the reaction proceeds via a neutral palladium pathway.

To solve this, we employ a bidentate ligand with a small bite angle: 1,3-bis(diphenylphosphino)propane (DPPP). As detailed by[3], the bidentate ligand occupies two coordination sites on the palladium center, forcing the dissociation of the halide/acetate to form a highly electrophilic, square-planar cationic Pd(II) complex . This charge build-up in the transition state directs the migratory insertion exclusively to the more nucleophilic alpha-carbon of the electron-rich vinyl ether, yielding >95% of the desired branched enol ether.

HeckMechanism Pd0 Pd(0)(dppp) Active Catalyst OxAdd Oxidative Addition [Pd(II) Insertion] Pd0->OxAdd CatComplex Cationic Pd(II) Complex (Halide dissociation) OxAdd->CatComplex Favored by bidentate DPPP Coord Olefin Coordination (Butyl vinyl ether) CatComplex->Coord MigIns Migratory Insertion (α-Regioselective) Coord->MigIns Charge build-up directs α-attack BetaElim β-Hydride Elimination (Forms Enol Ether) MigIns->BetaElim Regen Base Promoted Catalyst Regeneration BetaElim->Regen Product Release Regen->Pd0 Et3N neutralizes HX

Cationic pathway of the regioselective Heck alpha-arylation using bidentate ligands.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-(methoxymethyl)pyridine via PTC
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Charge: Add (2-bromopyridin-4-yl)methanol (100 g, 0.53 mol), tetrabutylammonium bromide (TBAB) (8.5 g, 0.026 mol, 5 mol%), and toluene (1.0 L). Stir at 300 rpm.

  • Base Addition: Add 50% aqueous NaOH (400 mL).

    • Self-Validation: The mixture will form a distinct biphasic system. Ensure vigorous stirring (>400 rpm) to maximize the interfacial surface area.

  • Alkylating Agent: Cool the reactor to 15 °C. Add dimethyl sulfate (Me2SO4) (80.3 g, 0.64 mol, 1.2 equiv) dropwise over 1 hour.

    • Self-Validation: The reaction is exothermic. Maintain internal temperature between 20–25 °C. A sudden temperature spike indicates rapid consumption; if it exceeds 30 °C, pause the addition immediately to prevent thermal runaway and side reactions.

  • Reaction Monitoring: Stir for 4 hours at 25 °C.

    • Self-Validation: Monitor via HPLC. The reaction is complete when the starting material is <1% (a/a). If the reaction stalls, verify the aqueous phase pH is >12; if not, add additional NaOH.

  • Quench & Workup: Cool to 10 °C. Add 10% aqueous ammonia (200 mL) and stir for 30 minutes to destroy unreacted Me2SO4. Separate the phases. Wash the organic layer with water (2 × 500 mL) and brine (500 mL).

  • Isolation: Concentrate the toluene layer under reduced pressure to afford the intermediate as a pale yellow oil (approx. 102 g, 95% yield).

Step 2: Synthesis of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone
  • Reactor Setup: Equip a clean 5 L reactor with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Charge: Add 2-bromo-4-(methoxymethyl)pyridine (100 g, 0.49 mol), butyl vinyl ether (148 g, 1.48 mol, 3.0 equiv), triethylamine (75 g, 0.74 mol, 1.5 equiv), and DMF (1.0 L).

  • Degassing: Sparge the solution with nitrogen for 30 minutes.

    • Self-Validation: Oxygen must be rigorously excluded to prevent the premature oxidation of the Pd(0) catalyst to inactive Pd(II) black.

  • Catalyst Addition: Add Pd(OAc)2 (1.1 g, 1 mol%) and DPPP (4.1 g, 2 mol%).

    • Self-Validation: Upon heating, the solution will transition from pale yellow to a deep orange-red, visually confirming the formation of the active Pd(0)-DPPP complex.

  • Heating: Heat the mixture to 90 °C for 12 hours.

    • Self-Validation: In-Process Control (IPC) by HPLC should show <2% starting material and the appearance of the intermediate enol ether.

  • Hydrolysis: Cool the mixture to 20 °C. Slowly add 2M aqueous HCl (800 mL) directly to the reactor. Stir for 2 hours at room temperature.

    • Self-Validation: The enol ether peak in the HPLC trace will completely convert to the target methyl ketone peak.

  • Neutralization & Extraction: Adjust the pH to 7.5-8.0 using 2M NaOH. Extract with Ethyl Acetate (3 × 800 mL). Wash the combined organics with 5% LiCl aqueous solution (3 × 500 mL) to efficiently partition the DMF into the aqueous waste.

  • Purification: Treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 20 g) at 40 °C for 2 hours to remove residual palladium. Filter, concentrate, and crystallize from heptane/ethyl acetate to yield the target compound as an off-white solid (approx. 68 g, 83% yield).

Quantitative Data & Analytical Specifications

Table 1: Process Optimization Summary

ParameterDiscovery RouteScalable Process RouteRationale
O-Methylation NaH, MeI, THF50% NaOH, Me2SO4, TBAB, TolueneEliminates H2 evolution; reduces volatility hazards and avoids cryogenic cooling.
Acetylation Stille Coupling (Ethoxyvinyltin)Heck Coupling (Butyl vinyl ether)Eliminates highly toxic organotin byproducts, simplifying waste remediation.
Heck Ligand PPh3 (Monodentate)DPPP (Bidentate)Shifts mechanism to the cationic pathway; ensures >95% α-regioselectivity.

Table 2: Analytical Specifications for Target Compound

TestSpecificationAnalytical Method
Appearance Pale yellow to off-white solidVisual Inspection
Purity ≥ 98.0% (a/a)HPLC (UV at 254 nm)
Regioisomer Impurity ≤ 1.0% (β-isomer)HPLC / 1H-NMR
Residual Palladium ≤ 10 ppmICP-MS

Safety, Health, and Environment (SHE) Considerations

  • Dimethyl Sulfate (Me2SO4) Handling: Me2SO4 is a highly toxic, suspected carcinogenic alkylating agent. All transfers must occur via closed-loop systems. The ammonia quench step is mandatory to destroy unreacted Me2SO4 before phase separation.

  • Heavy Metal Remediation: Palladium cross-coupling reactions generate heavy metal waste. The integration of thiol-functionalized silica effectively scavenges Pd to below 10 ppm, ensuring the final API building block meets stringent ICH Q3D guidelines for elemental impurities.

References

  • 1391601-92-5 - ChemBK. ChemBK Chemical Database. URL:[Link]

  • Recent Developments and New Perspectives in the Heck Reaction. Cabri, W.; Candiani, I. Accounts of Chemical Research, 1995, 28, 2-7. URL:[Link]

  • Phase-transfer catalysis. A general green methodology in organic synthesis. Makosza, M. Pure and Applied Chemistry, 2000, 72, 1399-1403. URL:[Link]

Sources

Application

Application Note: Robust RP-HPLC Method for the Analysis of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Abstract 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients and agrochemicals. The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients and agrochemicals. The presence of a basic pyridine nitrogen, a polar methoxymethyl ether group, and an acetyl moiety presents unique chromatographic challenges, most notably poor retention and severe peak tailing on traditional silica-based stationary phases. This application note details a highly robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By utilizing a high-pH mobile phase strategy on a hybrid-silica column, this protocol ensures complete analyte deprotonation, yielding exceptional peak symmetry, high theoretical plate counts, and reliable quantification.

Chemical Profiling & Mechanistic Strategy

The Chromatographic Challenge of Substituted Pyridines

Substituted pyridines are fundamental heterocyclic structures in drug discovery, but their analysis by HPLC is notoriously problematic[1]. The primary challenge stems from the basicity of the pyridine ring (pKa ~5.2). At neutral or slightly acidic pH levels, the nitrogen atom is partially or fully protonated. These positively charged species undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (-Si-OH) on the surface of standard C18 silica columns. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) manifests as severe peak tailing, shifting retention times, and poor integration reproducibility.

Furthermore, methoxymethyl-substituted pyridines are highly valuable but polar intermediates[2]. The hydrophilicity imparted by the methoxymethyl and acetyl groups can lead to poor retention on standard reversed-phase columns, causing the analyte to elute too close to the void volume ( t0​ ) where matrix interference is highest.

The Mechanistic Solution: High-pH Elution

While some methods for acetylpyridines rely on highly acidic modifiers (like phosphoric or formic acid) combined with specialized low-silanol columns to suppress silanol ionization[3][4], a more robust approach for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is the High-pH Strategy .

By buffering the mobile phase to pH 9.0 using ammonium bicarbonate, the pH is driven nearly 4 units above the pKa of the pyridine ring.

  • Causality: At pH 9.0, the pyridine nitrogen is >99.9% deprotonated (neutral).

  • Effect: The neutral molecule interacts with the stationary phase exclusively through hydrophobic forces. Secondary silanol interactions are completely eliminated, resulting in perfectly symmetrical peaks and maximizing retention factor ( k′ ). This requires the use of a hybrid-silica particle column (e.g., Waters XBridge) that can withstand alkaline degradation.

Experimental Workflow

Method_Workflow S1 Sample Prep (Dilution & Filtration) S2 Equilibration (Hybrid C18, pH 9.0) S1->S2 S3 Gradient Elution (NH4HCO3 / MeCN) S2->S3 S4 UV Detection (PDA @ 254 nm) S3->S4 S5 Data Processing (Integration & SST) S4->S5

Figure 1: Logical workflow for the high-pH HPLC analysis of substituted pyridines.

Detailed Analytical Protocol

Reagents and Materials
  • Analyte: 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone standard.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium bicarbonate (NH₄HCO₃, LC-MS grade), Ammonium hydroxide (NH₄OH, 25% for pH adjustment).

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 5 µm (or equivalent ethylene-bridged hybrid silica column).

Mobile Phase Preparation
  • Mobile Phase A (10 mM NH₄HCO₃, pH 9.0): Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of Milli-Q water. Adjust the pH to 9.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane and degas. Note: Ammonium bicarbonate is volatile; prepare fresh every 48 hours to prevent pH drift.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions

To ensure a self-validating methodology, the system utilizes a gradient elution to flush late-eluting synthetic impurities (such as unreacted starting materials or dimers) while maintaining a stable baseline.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09010Initial
2.01.09010Isocratic hold
8.01.04060Linear gradient
10.01.01090Column wash
12.01.01090Isocratic wash
12.11.09010Re-equilibration
16.01.09010End of run
  • Column Temperature: 30 °C (Stabilizes partitioning kinetics and reduces backpressure).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) at 254 nm (primary quantification) and 270 nm (secondary confirmation).

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution.

  • Working Standard: Dilute the stock solution 1:10 with Diluent to achieve a final concentration of 100 µg/mL.

  • Filtration: Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability and Quantitative Data

A critical component of any trustworthy analytical protocol is the System Suitability Test (SST). The protocol is designed to be self-validating; the analytical run is only considered acceptable if the SST parameters meet the rigorous criteria outlined below. Six replicate injections of the 100 µg/mL working standard should be performed.

System Suitability Criteria & Expected Results
ParameterUSP Definition / FormulaAcceptance CriteriaExpected Result
Retention Time ( Rt​ ) Time from injection to peak maximumConsistent~ 6.4 min
Tailing Factor ( Tf​ ) W0.05​/2f ≤ 1.51.08
Theoretical Plates ( N ) 16×(Rt​/W)2 ≥ 8,000> 14,500
Area %RSD Relative Standard Deviation of Peak Area≤ 2.0%0.35%
Resolution ( Rs​ ) * 2(Rt2​−Rt1​)/(W1​+W2​) ≥ 2.0> 3.5

*Resolution is calculated relative to a spiked 2-acetylpyridine impurity standard to verify column selectivity[4].

Data Interpretation

The expected tailing factor of 1.08 confirms the success of the mechanistic strategy: neutralizing the pyridine ring via the pH 9.0 buffer completely suppresses deleterious silanol interactions. The high theoretical plate count (>14,500) demonstrates excellent mass transfer kinetics within the hybrid stationary phase, ensuring sharp, easily integrated peaks suitable for rigorous quality control environments.

References

  • SIELC Technologies. (2018, February 16). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from:[Link]

  • SIELC Technologies. (2018, February 19). 2-Acetylpyridine. Retrieved from:[Link]

  • European Patent Office. (2021, February 24). PROCESS FOR MANUFACTURING 5-METHOXYMETHYLPYRIDINE-2,3-DICARBOXYLIC ACID DERIVATIVES (EP 3782985 A1). Retrieved from:[Link]

Sources

Method

Application Notes &amp; Protocols: A Senior Scientist's Guide to the GC-MS Analysis of 2-Acetylpyridine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the robust analysis of heterocyclic compounds is paramount. 2-Acetylpyridine and its derivatives represent a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the robust analysis of heterocyclic compounds is paramount. 2-Acetylpyridine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory and antiviral therapies.[1][2] Their inherent volatility and thermal stability make them ideal candidates for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that provides both high-resolution separation and definitive structural information.[3]

This guide provides a comprehensive, field-tested framework for the analysis of 2-acetylpyridine derivatives by GC-MS. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, ensuring that the protocols are not only repeatable but also adaptable to the unique challenges presented by novel derivatives.

Part 1: Foundational Principles & Strategic Considerations

The success of any GC-MS analysis hinges on a clear understanding of the analyte's physicochemical properties and the instrumental parameters that best exploit them.

Analyte Characteristics: Volatility, Polarity, and Stability

2-Acetylpyridine derivatives are generally well-suited for GC analysis due to their volatility. However, the pyridine nitrogen introduces polarity, which can sometimes lead to chromatographic issues like peak tailing, especially on non-ideal columns.[3] Furthermore, the introduction of polar functional groups (e.g., hydroxyl, carboxyl, or amine groups) in more complex derivatives can significantly reduce volatility, making direct analysis challenging. These compounds may require chemical modification to be amenable to GC analysis.[4]

The Role of Derivatization

For semi-volatile or polar derivatives, derivatization is a critical sample preparation step that enhances volatility and improves detection sensitivity.[4] The primary goal is to mask polar functional groups with nonpolar ones.

  • Causality: By replacing active hydrogens on hydroxyl, amine, or carboxyl groups with a nonpolar group, such as a trimethylsilyl (TMS) group, we reduce intermolecular hydrogen bonding. This lowers the compound's boiling point, allowing it to transition into the gas phase at lower temperatures without thermal degradation.[5]

  • Common Reagent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating agent that reacts quantitatively with alcohols, acids, and amines. The by-products are volatile and do not interfere with the analysis. The addition of a catalyst like pyridine can accelerate the reaction, particularly for sterically hindered groups.

Part 2: Comprehensive Experimental Protocols

This section details the step-by-step methodologies for sample preparation and instrumental analysis.

Materials and Reagents
  • Solvents: GC-grade Dichloromethane (DCM), Methanol, Hexane, Ethyl Acetate.

  • Derivatization Reagent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Anhydrous Pyridine (as catalyst).

  • Vials: 2 mL glass autosampler vials with PTFE-lined caps.[6]

  • Filters: 0.22 or 0.45 µm syringe filters for sample clarification.[4][7]

  • Internal Standard (Optional): A deuterated analog (e.g., Pyridine-d5) or a structurally similar compound with a distinct retention time.[7]

Protocol 1: Standard Sample Preparation (For Volatile Derivatives)

This protocol is suitable for 2-acetylpyridine and derivatives that do not contain highly polar functional groups.

  • Dissolution:

    • For solid samples, accurately weigh and dissolve in a suitable volatile solvent (e.g., DCM, Ethyl Acetate) to create a stock solution.[4]

    • For liquid samples, perform a serial dilution in the chosen solvent.

  • Concentration Adjustment: Dilute the stock solution to a final working concentration of approximately 10 µg/mL. This aims for an on-column loading of around 10 ng with a 1 µL injection, which is optimal for most modern MS detectors.[6]

  • Clarification: If any particulate matter is visible, filter the final solution through a 0.45 µm syringe filter into a clean GC vial. Alternatively, centrifuge the sample and transfer the supernatant.[4][7]

  • Internal Standard: If quantitative analysis is desired, add a known concentration of an appropriate internal standard.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization for Polar Derivatives (Silylation)

This protocol is essential for derivatives containing hydroxyl, carboxyl, or primary/secondary amine groups.

  • Sample Preparation: Prepare the sample in an aprotic solvent (e.g., DCM, Hexane) in a GC vial as described in Protocol 1, steps 1-2.

  • Solvent Removal (Optional but Recommended): For best results, gently evaporate the solvent under a stream of dry nitrogen to leave the analyte residue. This prevents the derivatization reagent from being consumed by protic solvents like methanol.

  • Reagent Addition: Add 25 µL of BSTFA and 25 µL of anhydrous pyridine to the vial. This volume is generally sufficient for up to 100 µg of analyte.

  • Reaction: Tightly cap the vial and heat at 65°C for 20-30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for injection.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Start Sample (Solid or Liquid) Dissolve Dissolve & Dilute (~10 µg/mL in Volatile Solvent) Start->Dissolve Polar Polar Functional Groups (-OH, -COOH, -NH2)? Dissolve->Polar Derivatize Protocol 2: Derivatization (e.g., BSTFA/Pyridine) Polar->Derivatize Yes Clarify Clarify Sample (Filter or Centrifuge) Polar->Clarify No Derivatize->Clarify Vial Transfer to GC Vial Clarify->Vial Inject Inject 1 µL into GC-MS Vial->Inject GC_Sep GC Separation (e.g., DB-5ms column) Inject->GC_Sep MS_Detect MS Detection (EI, 70 eV) GC_Sep->MS_Detect Data_Acq Data Acquisition (Chromatogram & Mass Spectra) MS_Detect->Data_Acq Analyze Analyze Data Data_Acq->Analyze Retention Identify Peak by Retention Time Analyze->Retention Fragmentation Interpret Mass Spectrum (Fragmentation Pattern) Analyze->Fragmentation Structure Confirm Structure & Purity Retention->Structure Fragmentation->Structure

Caption: General workflow for GC-MS analysis of 2-acetylpyridine derivatives.

Instrumental Method: GC-MS Parameters

The following parameters provide a robust starting point and can be optimized as needed.

ParameterRecommended SettingRationale & Field Insights
GC System
GC Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]This non-polar column provides excellent resolution for a wide range of aromatic compounds and is robust enough for routine use. The "ms" designation indicates low bleed, which is crucial for MS sensitivity.
Injector TypeSplit/SplitlessUse Splitless mode for trace analysis (<10 ng on-column) to maximize sensitivity. Use Split mode (e.g., 50:1) for higher concentration samples to prevent detector saturation and peak broadening.
Injector Temperature250 °C[3]Ensures rapid and complete volatilization of the analytes without causing thermal degradation.
Carrier GasHelium, constant flow rate of 1.0 - 1.2 mL/min[7]Provides good chromatographic efficiency and is inert. A constant flow ensures reproducible retention times.
Oven ProgramInitial: 70°C, hold 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.[3][8]The initial hold allows for focusing of early-eluting peaks. The ramp rate provides a good balance between analysis time and separation efficiency. The final hold ensures all components elute.
MS System
Ionization ModeElectron Ionization (EI) at 70 eV[9]The standard for GC-MS, 70 eV provides reproducible fragmentation patterns that are comparable to library spectra, aiding in structural elucidation.
Mass AnalyzerQuadrupoleOffers a good balance of speed, sensitivity, and cost for routine analysis.
Scan Range (m/z)40 - 450 amuThis range covers the expected molecular ions and fragments of most common 2-acetylpyridine derivatives while excluding low-mass noise from the carrier gas and solvent.
MS Source Temperature230 °CKeeps the ion source clean by preventing condensation of analytes.
MS Quad Temperature150 °CEnsures consistent mass filtering performance.
MS Transfer Line Temp280 °C[3]Prevents condensation of analytes as they transfer from the GC column to the MS source. Must be at or slightly above the final oven temperature.

Part 3: Data Interpretation - Decoding the Mass Spectrum

Under Electron Ionization (EI), the molecular ion (M⁺•) is formed, which then undergoes fragmentation. The resulting pattern is a chemical fingerprint. For 2-acetylpyridine derivatives, fragmentation is predictable and primarily driven by alpha-cleavage (cleavage of the bond adjacent to the pyridine ring or the carbonyl group).[10]

Characteristic Fragmentation of 2-Acetylpyridine (m/z 121)
  • Molecular Ion (M⁺•) at m/z 121: The parent peak, representing the intact molecule with one electron removed.[11]

  • Alpha-Cleavage (Loss of •CH₃) at m/z 106: The most characteristic and often the base peak. This involves the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in a stable pyridinyl-carbonyl cation.

  • Alpha-Cleavage (Loss of •COCH₃) at m/z 78: Cleavage of the bond between the pyridine ring and the acetyl group results in the pyridine radical cation.

  • Acylium Ion at m/z 43: The formation of the acetyl cation (CH₃CO⁺).

Data Presentation: Fragmentation Patterns

The table below summarizes the key fragments for the parent compound and a hypothetical derivative, 1-(pyridin-2-yl)propan-1-one.

Ion Fragment2-Acetylpyridine (MW: 121.14)1-(pyridin-2-yl)propan-1-one (MW: 135.16)Fragmentation Pathway
[M]⁺• (Molecular Ion)121135Intact molecule
[M - Alkyl]⁺ 106106Loss of •CH₃ (acetyl) or •CH₂CH₃ (propanoyl)
[Pyridine Ring]⁺• 7878Loss of the entire acyl group (•COCH₃ or •COCH₂CH₃)
[Acylium Ion]⁺ 4357Formation of CH₃CO⁺ or CH₃CH₂CO⁺

This predictable shift in fragment masses based on the structure of the acyl chain is a powerful tool for identifying unknown derivatives.

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M⁺•) m/z 121 M_minus_15 [M - 15]⁺ m/z 106 (Loss of •CH₃) M->M_minus_15 α-cleavage M_minus_43 [M - 43]⁺• m/z 78 (Loss of •COCH₃) M->M_minus_43 α-cleavage Acylium Acylium Ion m/z 43 M->Acylium rearrangement

Caption: Key fragmentation pathways for 2-acetylpyridine in EI-MS.

Part 4: Applications in Drug Development & Research

This robust GC-MS methodology is a cornerstone for various stages of the R&D pipeline:

  • Medicinal Chemistry & Synthesis: Provides rapid and unambiguous confirmation of the structure and purity of newly synthesized 2-acetylpyridine derivatives, guiding synthetic strategy.[12]

  • Quality Control (QC): Ensures the identity and purity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs), detecting potential impurities or degradation products.

  • Metabolite Identification: In preclinical studies, this method can be adapted to identify metabolites of drug candidates in biological matrices, often after extraction and derivatization.[13]

  • Flavor and Aroma Profiling: 2-Acetylpyridine is a known flavor component in many foods and beverages.[14] This method is directly applicable to its identification and quantification in complex matrices.

Conclusion

The GC-MS methodology detailed herein provides a validated, reliable, and scientifically sound approach for the analysis of 2-acetylpyridine derivatives. By understanding the principles behind sample preparation, chromatographic separation, and mass spectrometric fragmentation, researchers can confidently identify, quantify, and characterize these vital compounds. This protocol serves as both a practical guide for immediate application and a foundational framework for developing more specialized methods for novel and complex derivatives.

References

  • Pyridines Separation of pyridine and other amines. (2011). Agilent Technologies, Inc. Retrieved March 8, 2026, from [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2021). Taylor & Francis. Retrieved March 8, 2026, from [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Retrieved March 8, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved March 8, 2026, from [Link]

  • GC/MS Sample Preparation | HSC Cores. (n.d.). BookStack. Retrieved March 8, 2026, from [Link]

  • Pyridine (OSHA Method PV2295). (1991). Occupational Safety and Health Administration. Retrieved March 8, 2026, from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). CD ComputaBio. Retrieved March 8, 2026, from [Link]

  • Water quality-Determination of pyridine-Gas chromatography. (n.d.). Ministry of Ecology and Environment, the People's Republic of China. Retrieved March 8, 2026, from [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2015). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Klayman, D. L., et al. (1991). 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. Journal of Medicinal Chemistry, 34(4), 1422-5. Retrieved March 8, 2026, from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-806. Retrieved March 8, 2026, from [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. ResearchGate. Retrieved March 8, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]

  • 2-Acetylpyridine. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • Rashid, U., et al. (2013). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 36(7). Retrieved March 8, 2026, from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). T&F online. Retrieved March 8, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved March 8, 2026, from [Link]

  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (1996). National Toxicology Program. Retrieved March 8, 2026, from [Link]

  • Preparation of TMS Derivatives for GC/MS. (n.d.). Caltech. Retrieved March 8, 2026, from [Link]

  • Pretreatment Procedure for metabolomics (Biological sample). (n.d.). Shimadzu (Europe). Retrieved March 8, 2026, from [Link]

Sources

Application

Application Note: Advanced HILIC-MS/MS Strategies for the Impurity Profiling of Pyridine-Based Active Pharmaceutical Ingredients

Introduction & Regulatory Imperatives Impurity profiling is a non-negotiable Critical Quality Attribute (CQA) in modern pharmaceutical development. For pyridine-based Active Pharmaceutical Ingredients (APIs)—such as omep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Imperatives

Impurity profiling is a non-negotiable Critical Quality Attribute (CQA) in modern pharmaceutical development. For pyridine-based Active Pharmaceutical Ingredients (APIs)—such as omeprazole, pioglitazone, or avanafil—identifying trace-level degradation products and process-related impurities is essential for ensuring patient safety and therapeutic efficacy[1]([Link]).

The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines dictate stringent quantitative thresholds for reporting, identifying, and qualifying impurities. These thresholds are intrinsically tied to the Maximum Daily Dose (MDD) of the drug product[2]([Link]). Because identification thresholds can be as low as 0.05%, analytical methods must possess exceptional sensitivity, selectivity, and structural elucidation capabilities—making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard for this workflow[3]([Link]).

Chromatographic Dynamics: Overcoming Pyridine Retention Challenges

The Challenge: Pyridine compounds present unique chromatographic hurdles. Due to the high basicity of the pyridine nitrogen (pKa ~5.2) and the molecule's overall polarity, these analytes exhibit poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) C18 columns[4]([Link]). Furthermore, they are notorious for severe peak tailing, caused by secondary electrostatic interactions between the basic pyridine nitrogen and residual acidic silanols on the silica support.

While strong ion-pairing agents like trifluoroacetic acid (TFA) can mask these silanols and artificially improve peak shape in RPLC, they introduce a fatal flaw for MS analysis: severe ion suppression . In the gas phase, TFA tightly binds to the protonated pyridine, preventing it from evaporating as a bare ion and drastically reducing the MS signal.

Mass Spectrometric Behavior of Pyridine Derivatives

Understanding the gas-phase fragmentation causality of pyridines is critical for structural elucidation. In positive ESI mode, the lone pair of electrons on the pyridine nitrogen readily accepts a proton, yielding a robust [M+H]+ precursor ion[5]([Link]).

The collision-induced dissociation (CID) of these protonated pyridines follows distinct, energy-dependent pathways[6]([Link]):

  • Low-Energy CID: Fragmentation is typically localized to the functional substituents, resulting in the neutral loss of water (-18 Da), carbon monoxide (-28 Da), or ammonia (-17 Da).

  • High-Energy CID: The aromatic pyridine ring itself undergoes cleavage. This is classically characterized by the expulsion of hydrogen cyanide (HCN, -27 Da), serving as a diagnostic marker for the pyridine core.

  • Radical Cleavage: Certain substituted pyridines (e.g., phenoxy-pyridines) may undergo homolytic bond fission, generating diagnostic radical cations that aid in pinpointing the exact location of oxidation or degradation[6]([Link]).

Fragmentation M Protonated Pyridine [M+H]+ (m/z Precursor) F1 Loss of Substituents (-H2O, -CO, -NH3) M->F1 Low Collision Energy F2 Pyridine Ring Cleavage (-HCN, -27 Da) M->F2 High Collision Energy F3 Homolytic Cleavage (Radical Cations) M->F3 Specific Side Chains

Figure 1: Primary MS/MS fragmentation pathways of protonated pyridine derivatives.

Experimental Protocol: Self-Validating HILIC-MS/MS Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates forced degradation (to prove the method's resolving power for unknown degradants) and rigorous blank testing (to eliminate false positives from carryover).

Step 1: Sample Preparation & Forced Degradation

Causality: Stress testing generates a predictive impurity profile, ensuring the analytical method is stability-indicating[7]([Link]).

  • Prepare the API sample at a concentration of 1.0 mg/mL in Acetonitrile/Water (80:20, v/v).

  • Stress Conditions: Expose 5 mL aliquots to 0.1 N HCl (acidic hydrolysis), 0.1 N NaOH (basic hydrolysis), 3% H2​O2​ (oxidation), and UV-Vis light (photolysis) for 24 hours.

  • Neutralize the acid/base stressed samples. Dilute all aliquots to a final concentration of 100 µg/mL using the mobile phase starting conditions.

  • Filter through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind basic compounds) into deactivated glass LC vials.

Step 2: HILIC Chromatographic Separation
  • Column: Zwitterionic HILIC column (100 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.8.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish aqueous partition layer)

    • 2.0 - 12.0 min: Linear ramp to 50% B (Elution of highly polar impurities)

    • 12.0 - 15.0 min: 50% B (Column wash)

    • 15.1 - 20.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: ESI-MS/MS Acquisition
  • Configure the Q-TOF or Triple Quadrupole mass spectrometer in ESI Positive (ESI+) mode.

  • Source Parameters: Capillary voltage 3.5 kV, Desolvation temperature 350°C, Desolvation gas flow 800 L/hr.

  • Acquisition Mode: Utilize Information-Dependent Acquisition (IDA). Perform a full MS survey scan (m/z 50-1000) followed by Product Ion scans for the top 5 most intense precursor ions.

  • Collision Energy (CE): Apply a CE spread (e.g., 15 eV, 30 eV, 45 eV) to capture both substituent losses and the diagnostic pyridine ring cleavage (-27 Da)[5]([Link]).

Step 4: Data Processing & Structural Elucidation
  • Execute Mass Defect Filtering (MDF) around the exact mass of the API to isolate structurally related impurities and filter out matrix background noise.

  • Compare the MS/MS spectra of unknown peaks against the API. The presence of a -27 Da neutral loss strongly correlates to an intact pyridine core.

  • Quantify identified impurities using Multiple Reaction Monitoring (MRM) transitions against a reference standard.

Workflow A 1. Sample Prep (API Stress/Extraction) B 2. HILIC Separation (Zwitterionic/Silica) A->B C 3. ESI+ MS/MS (MRM & Product Ion Scan) B->C D 4. Data Analysis (Mass Defect/Library) C->D E 5. Regulatory Qualification (ICH Q3A/Q3B) D->E

Figure 2: Workflow for LC-MS/MS impurity profiling of pyridine-based APIs.

Quantitative Data Summaries

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day* 0.15% or 1.0 mg/day*
> 2 g/day 0.03% 0.05% 0.05%

*Whichever is lower.

Table 2: Optimized HILIC-MS/MS Parameters for Pyridine Derivatives

Parameter Setting / Value Mechanistic Rationale
Column Zwitterionic HILIC (100 x 2.1 mm, 3 µm) Promotes aqueous layer partitioning and electrostatic retention without silanol tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8) Volatile buffer; provides essential ionic strength without causing MS ion suppression.
Mobile Phase B 100% Acetonitrile High organic content drives HILIC retention and maximizes ESI droplet desolvation.
Flow Rate 0.3 mL/min Optimal balance for ESI nebulization efficiency and chromatographic resolution.
Ionization Mode ESI Positive (ESI+) Pyridine nitrogen readily accepts protons, yielding an exceptionally high [M+H]+ signal.

| Collision Gas | Argon or High-Purity Nitrogen | Facilitates efficient collision-induced dissociation (CID) for structural elucidation. |

Conclusion

The impurity profiling of pyridine compounds necessitates a departure from traditional RPLC methods. By leveraging the orthogonal retention mechanisms of HILIC and the structural elucidation power of ESI-MS/MS, analytical scientists can confidently detect, identify, and quantify trace degradants. This self-validating workflow ensures strict compliance with ICH Q3A/Q3B guidelines, ultimately safeguarding the drug development lifecycle.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." Available at:[Link]

  • PubMed (NIH). "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry." Available at:[Link]

  • Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development." Available at:[Link]

  • PubMed (NIH). "Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts." Available at:[Link]

  • MDPI. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." Available at:[Link]

  • Arabian Journal of Chemistry. "An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Welcome to the technical support guide for the purification of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the specific challenges and solutions for purifying this moderately polar, basic compound. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot effectively and achieve high-purity results.

The core challenge in the chromatography of this compound lies in its structure: a basic pyridine ring. The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a phenomenon that frequently leads to significant peak tailing and poor separation.[1] This guide provides a systematic approach to overcome this issue.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone?

While standard silica gel is the most common stationary phase in organic synthesis, its acidic nature can be problematic for basic compounds like this target molecule.[2]

  • Silica Gel (Default): It is often the first choice due to its versatility and cost-effectiveness. However, you must be prepared to address peak tailing.

  • Neutral or Basic Alumina: Alumina is an excellent alternative for the purification of basic compounds as it lacks the acidic silanol groups responsible for strong, undesirable interactions.[3] If significant tailing persists on silica even with mobile phase modifiers, switching to neutral alumina is a highly recommended strategy.

Q2: How should I determine the optimal mobile phase (eluent) for my separation?

The ideal mobile phase should provide a retention factor (Rf) of approximately 0.20-0.35 for the target compound on a Thin-Layer Chromatography (TLC) plate.[4] This Rf range typically ensures good separation from impurities without requiring excessively long elution times.

  • Starting Point: Begin with a binary solvent system of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate. A related compound, 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone, was successfully purified using a Hexane/Ethyl Acetate gradient, which serves as an excellent starting point for method development.[5]

  • TLC Analysis: Run several TLC plates with varying ratios of your chosen solvents to find the system that provides the target Rf value.

Q3: My purified compound shows a long "tail" on the TLC plate and elutes from the column over many fractions. What causes this?

This is a classic sign of peak tailing, a common issue when purifying basic compounds like pyridines on silica gel.[1] The primary cause is the strong acid-base interaction between the basic nitrogen atom of the pyridine ring and the acidic surface silanol groups (Si-OH) of the silica gel.[1] This interaction means a portion of your compound is retained more strongly than the rest, leading to a smeared or "tailing" elution profile.

Q4: How can I actively prevent or minimize peak tailing on a silica gel column?

There are two highly effective strategies:

  • Add a Basic Modifier: Incorporating a small amount (typically 0.5-2% by volume) of a competing base like triethylamine (TEA) or ammonia into your mobile phase is the most common solution.[3] The TEA will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your target compound and allowing it to elute in a much sharper band.

  • Use an Alternative Stationary Phase: As mentioned in Q1, switching to neutral or basic alumina can completely circumvent the issue of acidic silanol groups.[3] Amine-functionalized silica is another, though less common, option that provides a more basic stationary phase surface.[3]

Q5: If I use triethylamine (TEA) as a modifier, how can I remove it from my purified product?

Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure (using a rotary evaporator). For more stubborn traces, an acidic wash during a liquid-liquid extraction workup can be performed. Dissolve the dried fractions in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution, such as 1M HCl. The TEA will be protonated and move into the aqueous layer, but be aware that your pyridine compound may also be protonated and require re-basification and extraction.[3]

Part 2: Experimental Protocols & Methodologies

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

This protocol is essential for determining the ideal solvent system before committing to a large-scale column.

Objective: To identify a mobile phase that provides an Rf value of ~0.2-0.35 for the target compound.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Crude sample of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

  • Developing chambers

  • Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA) (optional)

  • UV lamp (254 nm)

Procedure:

  • Prepare Sample: Dissolve a small amount of your crude material in a volatile solvent like DCM or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Screen Solvents: Prepare several developing chambers with different solvent systems. A good starting point is to test various ratios of Hexane/Ethyl Acetate.

  • Develop Plates: Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp.

  • Calculate Rf: Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize:

    • If the Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[6]

    • If the Rf is too high (>0.5), the mobile phase is too polar. Decrease the proportion of the polar solvent.

    • If you observe significant tailing, add 1% TEA to the most promising solvent system and re-run the TLC to see if the spot shape improves.

Solvent System (v/v)Expected Rf Range (Illustrative)Notes
30% Ethyl Acetate / 70% Hexane0.1 - 0.25A good starting point. May require slightly more polarity.
50% Ethyl Acetate / 50% Hexane0.25 - 0.40Likely to be in the optimal range for column separation.
70% Ethyl Acetate / 30% Hexane0.40 - 0.60May be too polar, causing fast elution.
5% Methanol / 95% DCM0.20 - 0.35An alternative system for more polar impurities.
Add 1% TEA to any systemSpot shape should improveUse if tailing is observed on the TLC plate.
Protocol 2: Column Chromatography with a Basic Modifier

This protocol details the standard procedure for purifying the target compound using silica gel with a triethylamine-modified eluent.

Objective: To purify gram-scale quantities of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase (determined from TLC, e.g., 50% EtOAc/Hexane + 1% TEA)

  • Sand

  • Cotton or glass wool plug

  • Crude sample

  • Fraction collection tubes

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position. Insert a small cotton or glass wool plug at the bottom.[7]

    • Add a thin layer of sand (~1-2 cm) on top of the plug.[7]

  • Packing the Column (Slurry Method):

    • In a beaker, create a slurry of silica gel with your initial, least polar mobile phase. The amount of silica should be 30-50 times the weight of your crude sample.[2]

    • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the side of the column to ensure even packing and remove any air bubbles.[7]

    • Once the silica has settled, add a protective layer of sand (~1-2 cm) on top. Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a polar, volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your sample adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin collecting fractions. You can use gravity flow or apply gentle air pressure (flash chromatography) to speed up the process.[4]

    • If separating from less polar and more polar impurities, you may use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems encountered during the purification of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone.

SymptomPossible Cause(s)Suggested Solution(s)
Severe Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silica gel.[1]1. Add 0.5-2% triethylamine (TEA) to your mobile phase.[3]2. Switch to a neutral or basic alumina stationary phase.[3]3. Ensure your silica gel is not excessively acidic (use chromatography-grade).
Compound Will Not Elute 1. The mobile phase is not polar enough.2. The compound has irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the mobile phase (e.g., increase % of Ethyl Acetate or add a small amount of Methanol).[3]2. If using silica, try eluting with a mobile phase containing 2-5% TEA or ammonia.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of Hexane).[6]2. Ensure you have selected the correct solvent system based on your initial TLC analysis.
Poor Separation from Impurities 1. The solvent system lacks selectivity for the compounds.2. The column was overloaded with the sample.3. The column was packed improperly, leading to channeling.1. Try a different solvent system (e.g., Dichloromethane/Methanol).2. Use a larger column with more stationary phase (aim for a 50:1 silica:sample ratio).[2]3. Repack the column carefully using the slurry method.
Cracked or Channeled Column Bed 1. The silica gel ran dry during packing or running.2. A large, abrupt change in solvent polarity caused thermal stress and cracking.1. Always keep the solvent level above the top of the stationary phase.[4]2. When running a gradient, increase the polarity gradually rather than in large, discrete steps.
Peak Fronting 1. The sample is overloaded on the column.2. The sample is not very soluble in the mobile phase, causing it to crash out at the top of the column.1. Reduce the amount of sample loaded onto the column.[8]2. Load the sample using the dry loading technique described in Protocol 2.

Part 4: Visual Workflows

Method Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate chromatographic method.

MethodSelection TLC 1. Perform TLC Analysis (e.g., 50% EtOAc/Hexane) CheckRf Rf ≈ 0.2-0.35? TLC->CheckRf CheckTailing Significant Tailing? UseSilica Proceed with Standard Silica Gel Column CheckTailing:e->UseSilica:w No, Proceed TailingSolutions Address Tailing CheckTailing->TailingSolutions Yes AdjustPolarity Adjust Mobile Phase Polarity CheckRf->AdjustPolarity No CheckRf->UseSilica  Yes AdjustPolarity->TLC Re-evaluate UseSilica->CheckTailing AddTEA 2a. Add 1% TEA to Mobile Phase TailingSolutions->AddTEA UseAlumina 2b. Switch to Neutral Alumina TailingSolutions->UseAlumina

Caption: Workflow for selecting the appropriate chromatography conditions.

Troubleshooting Peak Tailing

This diagram provides a logical flow for diagnosing and solving the common issue of peak tailing.

TailingTroubleshooting Start Symptom: Severe Peak Tailing Observed Cause Primary Cause: Basic Pyridine Nitrogen interacts with Acidic Silica Start->Cause Solution1 Strategy 1: Modify Mobile Phase Cause->Solution1 Solution2 Strategy 2: Change Stationary Phase Cause->Solution2 Action1 Add 0.5-2% Triethylamine (TEA) to the eluent to neutralize acidic silanol sites. Solution1->Action1 Result Result: Sharper Peaks, Improved Separation Action1->Result Action2 Use Neutral or Basic Alumina, which lacks acidic sites. Solution2->Action2 Action2->Result

Caption: Decision tree for troubleshooting severe peak tailing.

References

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • Dwivedi, P., et al. (2016). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography.
  • Wang, J., et al. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • McNair, H. M. (n.d.). Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • MDPI. (2017). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • SciSpace. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Acetylpyridine. Retrieved from [Link]

  • University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-(methoxymethyl)pyridin-2-yl)ethanone. This resource is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-(methoxymethyl)pyridin-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals. We address common challenges, side products, and mechanistic nuances associated with the most effective synthetic routes to this valuable pyridine intermediate. Our guidance is based on established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of 1-(4-(methoxymethyl)pyridin-2-yl)ethanone. We focus on two robust and widely adopted synthetic strategies: the Weinreb Ketone Synthesis and the Grignard addition to a nitrile.

Route 1: Weinreb Ketone Synthesis

The Weinreb-Nahm ketone synthesis is a superior method for producing ketones from carboxylic acid derivatives, renowned for its ability to prevent the common issue of over-addition by organometallic reagents.[1] The key is the formation of a stable, chelated tetrahedral intermediate.[1] However, even in this robust procedure, unexpected outcomes can arise.

Question 1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely identities of these byproducts?

Answer: When synthesizing 1-(4-(methoxymethyl)pyridin-2-yl)ethanone from its corresponding Weinreb amide (N-methoxy-N-methyl-4-(methoxymethyl)picolinamide), a complex TLC profile typically indicates one or more of the following issues: incomplete reaction, over-addition, or degradation during workup.

Here is a breakdown of the potential species you may be observing:

  • Desired Product: 1-(4-(methoxymethyl)pyridin-2-yl)ethanone. This is your target ketone.

  • Starting Material: Unreacted N-methoxy-N-methyl-4-(methoxymethyl)picolinamide. Its presence indicates an incomplete reaction.

  • Over-addition Product: 2-(4-(methoxymethyl)pyridin-2-yl)propan-2-ol. This tertiary alcohol forms if a second equivalent of the methyl Grignard reagent adds to the newly formed ketone. While the Weinreb amide is designed to prevent this, it can occur if reaction temperatures are too high or if an excessive amount of Grignard reagent is used.[2][3]

  • Hydrolysis Product: 4-(Methoxymethyl)picolinic acid. If the reaction is incomplete, the unreacted Weinreb amide can be hydrolyzed back to the carboxylic acid during the aqueous workup.

Table 1: Potential Compounds in the Weinreb Synthesis Crude Mixture

Compound NameRoleMolecular Weight ( g/mol )General Polarity & Expected RƒIdentification Notes
1-(4-(methoxymethyl)pyridin-2-yl)ethanoneProduct 165.19IntermediateShould be a major spot. UV active. Stains with permanganate.
N-methoxy-N-methyl-4-(methoxymethyl)picolinamideStarting Material 196.22More polar than productWill decrease as the reaction progresses.
2-(4-(methoxymethyl)pyridin-2-yl)propan-2-olSide Product 181.23Similar to or less polar than productPresence indicates over-addition. Will have a characteristic -OH stretch in IR.
4-(Methoxymethyl)picolinic acidSide Product 167.16Highly polar (baseline)Will likely streak on silica gel unless a modifier like acetic acid is used in the eluent.

Below is a troubleshooting workflow to diagnose the issue based on your TLC analysis.

G Troubleshooting Workflow: Weinreb Synthesis TLC Analyze Crude Reaction TLC MajorSpot Is the major spot the product? TLC->MajorSpot SM_Present Significant Starting Material (SM) spot visible? MajorSpot->SM_Present Yes Result_Success Success! Proceed with purification. MajorSpot->Result_Success No, mostly product BaselineSpot Significant baseline spot visible? SM_Present->BaselineSpot No Result_Incomplete Diagnosis: Incomplete Reaction - Check Grignard quality/titer - Ensure anhydrous conditions - Increase reaction time/temp slightly SM_Present->Result_Incomplete Yes NewSpot New spot with Rf near product? BaselineSpot->NewSpot No Result_Hydrolysis Diagnosis: SM Hydrolysis - Caused by incomplete reaction - Use careful, cold workup BaselineSpot->Result_Hydrolysis Yes NewSpot->Result_Success No Result_Overaddition Diagnosis: Over-addition - Use exactly 1.0-1.1 eq. Grignard - Maintain low temp (-78 to 0 °C) - Add Grignard slowly NewSpot->Result_Overaddition Yes

Caption: Troubleshooting workflow for Weinreb synthesis.

Route 2: Grignard Addition to Nitrile

The reaction of a Grignard reagent with a nitrile followed by acidic hydrolysis is a classic method for ketone synthesis. This route avoids the need to prepare a Weinreb amide and can be very effective if performed correctly.

Question 2: I am attempting the synthesis from 4-(methoxymethyl)pyridine-2-carbonitrile and methylmagnesium bromide. My primary impurity is 4-(methoxymethyl)picolinamide. What is causing this, and how can I prevent it?

Answer: The formation of the amide byproduct, 4-(methoxymethyl)picolinamide, is a common pitfall in this synthesis. It arises from the hydrolysis of unreacted nitrile or the intermediate ketimine under conditions that favor amide formation over ketone formation.

Mechanism of Side Product Formation: The Grignard reagent adds to the nitrile to form a magnesium iminate salt. In the workup, this intermediate is hydrolyzed to a ketimine, which is then further hydrolyzed to the desired ketone. However, the nitrile starting material itself can be hydrolyzed to the primary amide under aqueous acidic or basic conditions.[4] If the Grignard reaction is not complete, the subsequent acidic workup will hydrolyze the remaining nitrile to the unwanted amide.

Prevention and Optimization:

  • Ensure Complete Reaction: Use a slight excess (1.1-1.2 equivalents) of high-quality Grignard reagent to drive the initial addition to completion. Titrate your Grignard reagent before use to know its exact concentration.

  • Controlled Workup: The hydrolysis step is critical. A harsh, rapid quench can lead to complex mixtures.

  • Temperature Management: Maintain low temperatures during the Grignard addition (0 °C) to prevent side reactions.

G Reaction Pathways in Nitrile Synthesis cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile Py-CN (Starting Nitrile) Imine Py-C(CH3)=N-MgBr (Iminate Intermediate) Nitrile->Imine + CH3MgBr Ketone Py-C(O)CH3 (Product Ketone) Imine->Ketone H3O+ Workup Nitrile2 Py-CN (Unreacted Nitrile) Amide Py-C(O)NH2 (Amide Byproduct) Nitrile2->Amide H3O+ Workup (Incomplete Reaction)

Caption: Desired vs. undesired hydrolysis pathways.

Protocol: Optimized Acidic Workup for Nitrile-to-Ketone Synthesis

This protocol is designed to maximize the yield of the ketone by ensuring the complete hydrolysis of the iminate intermediate while minimizing the hydrolysis of any unreacted nitrile.

  • Cool the Reaction: After the Grignard addition is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Prepare Quench Solution: In a separate flask, prepare a 1 M aqueous solution of hydrochloric acid (HCl).

  • Slow Quench: While stirring vigorously, add the cooled reaction mixture slowly via a dropping funnel to the HCl solution. The key is to add the organometallic solution to the acid, not the other way around. This ensures the intermediate is always in an acidic environment, promoting hydrolysis to the ketone.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the ketimine.

  • Basify and Extract: Carefully basify the aqueous solution with sodium bicarbonate or sodium carbonate to a pH of ~8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Mechanistic Deep Dive: Why the Weinreb Amide Excels

Understanding the underlying mechanism clarifies why the Weinreb amide is often the superior choice for preventing over-addition.

The key difference lies in the stability of the tetrahedral intermediate formed after the initial nucleophilic attack.

  • With an Ester: The intermediate formed from an ester readily collapses, kicking out the alkoxide leaving group (-OR) to form the ketone. This ketone is highly reactive and is immediately attacked by a second molecule of the Grignard reagent.

  • With a Weinreb Amide: The N-methoxy-N-methylamide group forms a stable five-membered chelate with the magnesium ion.[1] This chelated intermediate is stable at low temperatures and does not collapse until the acidic workup is performed. This stability prevents the formation of the ketone in the presence of the Grignard reagent, thus eliminating the possibility of over-addition.

G Comparison of Intermediates: Ester vs. Weinreb Amide cluster_0 Ester Pathway cluster_1 Weinreb Amide Pathway Ester Py-COOR Int1_Ester Tetrahedral Intermediate (Unstable) Ester->Int1_Ester + MeMgBr Ketone_E Ketone Product Int1_Ester->Ketone_E Collapses Alcohol Tertiary Alcohol (Over-addition Product) Ketone_E->Alcohol + MeMgBr (fast) Weinreb Py-CON(OMe)Me Int1_Weinreb Chelated Intermediate (Stable at low temp) Weinreb->Int1_Weinreb + MeMgBr Ketone_W Ketone Product Int1_Weinreb->Ketone_W H3O+ Workup

Caption: The stable chelate prevents over-addition.

References
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Organic Syntheses. (2022). Addition of Grignard Reagents to a Weinreb Amide Bearing a Radical Clock. Org. Synth. 101, 61-78. [Link]

  • Nakagawa, Y., et al. (2018). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 3(11), 15993-16001. [Link]

  • De Kimpe, N., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • University of Colorado Boulder. (n.d.). The Grignard Reaction. Department of Chemistry & Biochemistry. [Link]

  • Fu, G. C., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15543-15548. [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 135-139. [Link]

  • Ma, Y., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 47(9), 872-877. [Link]

Sources

Troubleshooting

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone stability and storage conditions

Welcome to the Technical Support Center for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (CAS: 1391601-92-5). This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this bif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (CAS: 1391601-92-5). This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this bifunctional building block. The compound features a reactive acetyl group and a methoxymethyl (MOM) ether-protected alcohol on a pyridine scaffold. While highly versatile for complex synthesis, it is susceptible to specific degradation pathways if mishandled.

Part 1: Compound Overview & Physicochemical Properties

Understanding the baseline physical properties of this compound is the first step in preventing experimental failure. The table below summarizes the critical handling metrics required to maintain structural integrity [1].

Table 1: Physicochemical Properties & Storage Specifications

PropertySpecification
Chemical Name 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone
CAS Number 1391601-92-5
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Long-Term Storage 2-8°C (Refrigerated), Sealed, Dry
Atmosphere Inert gas (Argon or Nitrogen) highly recommended
Shipping Conditions Room Temperature (Short-term stability only)

Part 2: Troubleshooting Guides & FAQs

Q1: Why must the compound be stored at 2-8°C under an inert atmosphere?

A1: The necessity for cold, inert storage is driven by the reactivity of the acetylpyridine moiety. Acetylpyridines are known to be air and moisture sensitive [2]. At elevated temperatures, the acetyl group can undergo slow auto-oxidation or base-catalyzed aldol self-condensation, leading to dimerization or oligomerization. Storing at 2-8°C under Argon or Nitrogen suppresses these thermodynamically driven degradation pathways and prevents atmospheric moisture from initiating slow hydrolysis of the ether linkage.

Q2: During my reaction, I isolated a byproduct identified as 1-(4-(hydroxymethyl)pyridin-2-yl)ethanone. What caused this?

A2: This byproduct is the result of the premature cleavage of the methoxymethyl (MOM) ether group. MOM ethers are generally stable to basic and mildly acidic conditions but are readily cleaved by strong Brønsted acids (e.g., HCl, TFA) or Lewis acids (e.g., BBr3, BiCl3, Zn(OTf)2) [3][4]. If your reaction conditions drop below pH 4 or utilize strong Lewis acidic catalysts, the MOM group will undergo hydrolysis to yield the free hydroxymethyl pyridine and formaldehyde/methanol. To prevent this, buffer your reaction or switch to a more robust protecting group if strong acids are unavoidable.

Q3: LC-MS analysis of my stock solution shows a new peak with a mass shift of +16 Da. What is this impurity?

A3: A +16 Da mass shift on a pyridine-containing compound almost universally indicates the formation of a pyridine N-oxide . The nitrogen atom in the pyridine ring is susceptible to oxidation by atmospheric oxygen over prolonged periods, or rapidly if exposed to peroxides (which can readily form in ethereal solvents like THF or Diethyl Ether). Ensure your solvents are degassed and peroxide-free, and always purge the storage vial with inert gas before sealing.

Q4: What is the best solvent for preparing stock solutions for biological assays, and how long are they stable?

A4: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for biological stock solutions. However, DMSO is highly hygroscopic. If a DMSO stock solution absorbs water from the air, the localized pH changes and moisture can degrade the compound. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -20°C. Avoid repeated freeze-thaw cycles, as condensation introduces water directly into the vial.

Part 3: Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions

Objective: Create a self-validating, moisture-free stock solution to prevent MOM cleavage and aldol condensation.

  • Equilibration: Remove the sealed vial of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, which acts as a nucleophile in downstream degradation.

  • Purging: Inside a chemical fume hood or glovebox, purge a clean, amber glass vial with Argon gas for 1 minute.

    • Causality: Amber glass prevents photo-oxidation, and Argon displaces oxygen/moisture.

  • Dissolution: Dissolve the compound in anhydrous, amine-free DMSO (for assays) or DMF (for chemical synthesis) to achieve the desired concentration (e.g., 100 mM).

  • Aliquoting: Dispense 50-100 µL aliquots into single-use microcentrifuge tubes.

  • Storage: Blanket each tube with Argon, seal tightly, and store at -20°C.

Protocol 2: Quality Control via LC-MS

Objective: Verify the integrity of the MOM ether and the absence of N-oxides before using older batches.

  • Sample Prep: Dilute a 1 µL aliquot of the stock solution into 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Note: Analyze immediately. Prolonged exposure to 0.1% Formic Acid can slowly initiate MOM cleavage in the autosampler.

  • Chromatography: Run a fast gradient (e.g., 5-95% Acetonitrile over 5 minutes) on a C18 column.

  • Detection: Monitor for the parent mass[M+H]+ at m/z 166.1.

  • Validation: Check for degradation peaks at m/z 122.1 (MOM cleavage, loss of methoxymethyl ether to form alcohol) and m/z 182.1 (N-oxide formation). If degradation exceeds 5% relative abundance, discard the aliquot.

Part 4: Degradation & Prevention Workflow

G cluster_degradation Primary Degradation Pathways cluster_prevention Storage & Handling Solutions Compound 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (Intact Compound) MOM_Cleavage MOM Ether Cleavage (Hydroxymethyl byproduct) Compound->MOM_Cleavage Strong Acids / Moisture Oxidation Pyridine N-Oxidation (+16 Da Mass Shift) Compound->Oxidation Air / Oxidizing Agents Aldol Aldol Condensation (Dimerization/Oligomers) Compound->Aldol Strong Bases / Heat Avoid_Acid Avoid Strong Acids (Lewis/Brønsted) Avoid_Acid->MOM_Cleavage Prevents Inert_Gas Store under Argon/N2 Keep away from Oxidizers Inert_Gas->Oxidation Prevents Cold_Temp Store at 2-8°C Avoid Strong Bases Cold_Temp->Aldol Prevents

Degradation pathways of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone and preventive storage strategies.

References

  • Chemikart. 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone Product Specifications & Storage. Retrieved from: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis (Methoxymethyl Ether Cleavage). Retrieved from:[Link]

  • ResearchGate. BiCl3-Facilitated Removal of Methoxymethyl-Ether/Ester Derivatives. Retrieved from:[Link]

Optimization

Pyridine N-Oxide Technical Support Center: Troubleshooting &amp; Methodologies

Welcome to the Pyridine N-Oxide Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when synthesizing, functionalizing, and de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine N-Oxide Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when synthesizing, functionalizing, and deoxygenating pyridine N-oxides.

Synthesis & Purification Troubleshooting

Q: My oxidation of a substituted pyridine to its N-oxide is incomplete, and I am losing product during the aqueous workup. What is the mechanistic cause and how do I resolve this?

Causality & Solution: Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the nitrogen lone pair, drastically slowing down oxidation by peracids like m-chloroperoxybenzoic acid (mCPBA). Furthermore, pyridine N-oxides are highly deliquescent and possess extreme water solubility. Standard aqueous extractions often leave the bulk of the product in the aqueous phase[1].

To resolve this, use a slight excess of oxidant and avoid excessive aqueous washing. Instead, neutralize the reaction with a stoichiometric amount of base, evaporate the solvent, and purify the residue directly via silica gel chromatography using a highly polar eluent (e.g., Dichloromethane/Methanol).

Regioselectivity: Directing C-2 vs. C-4 Functionalization

Q: How do I control whether my functionalization occurs at the C-2 or C-4 position of the pyridine ring?

Causality & Solution: The regioselectivity of pyridine N-oxides is dictated by the nature of the activating reagent. The N-oxide oxygen donates electron density into the ring via resonance, creating high charge densities at both the C-2 and C-4 positions[2].

  • C-4 Substitution (Electrophilic Aromatic Substitution): When subjected to strong electrophiles (e.g., HNO3/H2SO4), the reaction occurs almost exclusively at the C-4 position. This is because the transition state leading to C-4 substitution is significantly more stable than the C-2 alternative[3].

  • C-2 Substitution (Nucleophilic Attack via O-Activation): If you treat the N-oxide with activating agents like POCl3 or acetic anhydride, the oxygen atom is first acylated or phosphorylated. This O-activation transforms the N-oxide into a highly electrophilic intermediate, directing subsequent nucleophilic attack or rearrangement specifically to the C-2 position[4].

Quantitative Data: Regioselectivity & Reaction Conditions
Reaction TypeReagents & ConditionsPrimary PositionTypical YieldMechanistic Causality
Nitration HNO3, H2SO4, 130°CC-460–85%EAS stabilized by N-oxide resonance[3]
Halogenation POCl3, 2,6-lutidine, 0°CC-263–93%O-activation followed by nucleophilic attack[4]
Boekelheide Ac2O, 90°CC-2 (Alkyl)70–90%[3,3]-sigmatropic rearrangement of ylide[5]
Deoxygenation MoO2Cl2, H2 (50 atm), 120°CN/A (N-O cleavage)>95%Non-radical catalytic reduction[6]
Experimental Protocol 1: Self-Validating Synthesis of 4-Nitropyridine N-oxide[1]

Self-Validation Checkpoint: The internal temperature drop during addition confirms the endothermic mixing, while the precipitation at pH 8 confirms the isolation of the neutral N-oxide.

  • Acid Preparation: In a 250 mL flask, cool 12 mL of fuming nitric acid in an ice bath. Slowly add 30 mL of concentrated sulfuric acid in portions. Allow to warm to 20°C.

  • Addition: Heat 9.51 g of pyridine N-oxide to 60°C. Add the nitrating acid dropwise over 30 minutes.

  • Reaction: Raise the internal temperature to 125–130°C and stir for 3 hours.

  • Quenching: Cool to room temperature and pour over 150 g of crushed ice.

  • Isolation: Slowly add saturated aqueous sodium carbonate until the pH reaches 8. A yellow precipitate will form. Filter, wash with cold water, and recrystallize from acetone.

The Boekelheide Rearrangement

Q: My Boekelheide rearrangement using acetic anhydride is yielding complex mixtures and low conversion. How do I optimize it?

Causality & Solution: The Boekelheide rearrangement is a tandem reaction. It initiates with the acylation of the N-oxide to form an O-acylpyridinium intermediate. This is followed by the deprotonation of the α-alkyl group to generate an ylide, which then undergoes a concerted [3,3]-sigmatropic rearrangement to yield the 2-(acetoxymethyl)pyridine[5].

If water is present in your solvent, the O-acylpyridinium intermediate will prematurely hydrolyze back to the starting material. Ensure strictly anhydrous conditions. Additionally, excessive heating can cause the ylide to undergo intermolecular side reactions instead of the desired intramolecular [3,3]-rearrangement.

Boekelheide A 2-Alkylpyridine N-oxide B Acylation (Ac2O) O-Acylpyridinium Intermediate A->B + Ac2O C Deprotonation Ylide Intermediate B->C - H+ D [3,3]-Sigmatropic Rearrangement C->D E 2-(Acetoxymethyl)pyridine D->E

Mechanistic workflow of the Boekelheide rearrangement.

Experimental Protocol 2: Boekelheide Rearrangement[5]

Self-Validation Checkpoint: TLC monitoring is critical here. The disappearance of the highly polar N-oxide baseline spot and the appearance of a higher Rf UV-active spot confirms the rearrangement.

  • Preparation: Dissolve the 2-alkylpyridine N-oxide in glacial acetic acid.

  • Activation: In a separate vessel, heat anhydrous acetic anhydride to 90°C.

  • Addition: Add the N-oxide solution dropwise to the heated acetic anhydride.

  • Rearrangement: Maintain heating until TLC indicates complete consumption of the N-oxide.

  • Isolation: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene to azeotropically remove residual acetic acid, then purify via chromatography.

Chemoselective Deoxygenation Strategies

Q: How can I chemoselectively deoxygenate the pyridine N-oxide back to a pyridine without reducing sensitive functional groups like nitro groups or halogens?

Causality & Solution: Standard hydrogenation (e.g., Pd/C with H2) is thermodynamically powerful but lacks chemoselectivity; it will indiscriminately reduce nitro groups to amines and dehalogenate aromatic rings. To achieve chemoselectivity, you must bypass standard homolytic cleavage and utilize oxophilic catalysts or single-electron transfer (SET) mechanisms.

  • Molybdenum Catalysis: Using MoO2Cl2 with H2 gas allows for the deoxygenation of N-oxides without affecting nitroarenes. This proceeds via a non-radical, high-valent dioxomolybdenum intermediate that selectively binds the N-oxide oxygen[6].

  • Photocatalysis: Visible-light photoredox catalysis using Rhenium complexes (e.g.,[Re(4,4′-tBu-bpy)(CO)3Cl]) provides exceptionally mild deoxygenation at room temperature, tolerating almost all sensitive functional groups by carefully tuning the redox potential[7].

Regioselectivity NOxide Pyridine N-Oxide EAS Electrophilic Aromatic Substitution (HNO3/H2SO4) NOxide->EAS Nuc O-Activation & Nucleophilic Attack (POCl3 / Ac2O) NOxide->Nuc C4 C-4 Substituted Pyridine N-Oxide EAS->C4 Deox Chemoselective Deoxygenation (MoO2Cl2/H2 or Photocatalysis) C4->Deox C2 C-2 Substituted Pyridine Derivative Nuc->C2 C2->Deox Final Functionalized Pyridine Deox->Final

Regioselectivity logic and downstream deoxygenation of pyridine N-oxides.

References

  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Source: Banaras Hindu University (BHU) URL:[Link]

  • Deoxygenation of Aza-aromatics Source: Organic Chemistry Portal URL:[Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration Source: Scientific & Academic Publishing (SAPUB) URL:[Link]

  • Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2 Source: Universidade NOVA de Lisboa (UNL) URL:[Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Pyridine Acylation Optimization

Welcome to the Application Scientist Support Portal. Acylating pyridines is notoriously difficult due to the electron-deficient nature of the heterocycle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Acylating pyridines is notoriously difficult due to the electron-deficient nature of the heterocycle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome regioselectivity issues and harsh reaction conditions.

Strategic Decision Matrix

Before troubleshooting specific reactions, ensure you have selected the correct synthetic strategy based on your target regiochemistry.

Workflow Start Target: Acylated Pyridine Pos2 Strict C2-Acylation Start->Pos2 Pos3 Strict C3-Acylation Start->Pos3 Pos4 C4 (or C2/C4 Mixture) Start->Pos4 NOxide N-Methoxypyridinium Photoredox Cross-Coupling Pos2->NOxide DoM Halogen-Metal Exchange + Weinreb Amide Pos3->DoM Minisci LMCT Minisci Reaction (FeCl3, Aldehyde, hv) Pos4->Minisci

Decision matrix for selecting pyridine acylation strategies based on target regiochemistry.

Troubleshooting FAQs & Mechanistic Insights

Q: Why do my standard Friedel-Crafts acylation conditions (AlCl 3​ , acid chloride) yield unreacted pyridine or intractable mixtures? A: Causality: The pyridine nitrogen is sp 2 hybridized and highly electronegative, which inherently withdraws electron density from the aromatic ring. More critically, when exposed to Lewis acids like AlCl 3​ , the nitrogen lone pair irreversibly coordinates to the metal. This forms a highly deactivated pyridinium-Lewis acid complex, dropping the HOMO energy of the ring so low that electrophilic aromatic substitution (EAS) becomes kinetically impossible[1].

Q: I am using a traditional Minisci reaction (AgNO 3​ , persulfate, heat) but observing poor yields and functional group degradation. How can I optimize this? A: Causality: Traditional Minisci conditions rely on harsh thermal oxidants (e.g., persulfate) to generate acyl radicals, leading to over-oxidation and decomposition of sensitive functional groups. Solution: Transition to Ligand-to-Metal Charge Transfer (LMCT) photoredox catalysis. Using FeCl 3​ under purple LED irradiation generates chlorine radicals (Cl•) via LMCT. These Cl• radicals act as mild Hydrogen Atom Transfer (HAT) agents to abstract the formyl hydrogen from aldehydes, generating the acyl radical at room temperature. This self-validating catalytic cycle uses air as the terminal oxidant, drastically improving functional group tolerance[2]. Alternatively, electrocatalytic Minisci reactions using NH 4​ I as a redox catalyst can achieve similar mild conditions without exogenous oxidants[3].

Q: My Minisci acylation yields an intractable mixture of C2 and C4 isomers. How do I achieve strict C2 regiocontrol? A: Causality: Radical addition to protonated pyridines is under kinetic control. The spin density and electrophilicity at the C2 and C4 positions are highly similar, inevitably leading to isomeric mixtures. Solution: Utilize Pyridine N-oxide photoredox chemistry. By converting the pyridine to an N-methoxypyridinium salt and reacting it with an aldehyde under Ir(III) photoredox catalysis, you can achieve >95% C2-selectivity. The causality here is electrostatic: the oxo functionality of the acyl radical experiences a strong attractive electrostatic interaction with the positively charged nitrogen of the N-methoxypyridinium salt, lowering the transition state energy for C2 addition by ~1.4 kcal/mol compared to C4[4].

Q: I need to acylate at the C3 position. Radical methods aren't working. A: Causality: The C3 position is the least electron-deficient position on the pyridine ring, making it entirely unreactive toward nucleophilic acyl radicals in Minisci-type chemistry. Solution: Employ Halogen-Metal Exchange or Directed ortho-Metalation (DoM). By treating a 3-bromopyridine with n-Butyllithium at -78°C, you generate a highly nucleophilic 3-pyridyllithium species. Trapping this intermediate with a Weinreb amide (N-methoxy-N-methylamide) forms a stable tetrahedral intermediate that only collapses to the ketone upon aqueous workup, preventing double-addition side reactions.

Mechanistic Pathway: LMCT Minisci Acylation

Mechanism Aldehyde Aldehyde (Acyl Precursor) Acyl_Radical Acyl Radical Aldehyde->Acyl_Radical FeCl3 FeCl3 / Light (LMCT) Cl_Radical Cl• Radical (HAT Agent) FeCl3->Cl_Radical hv (Purple LED) Cl_Radical->Aldehyde HAT Pyridine Protonated Pyridine Acyl_Radical->Pyridine Radical Addition Product Acylated Pyridine Pyridine->Product Rearomatization

Photocatalytic LMCT mechanism for acyl radical generation and pyridine addition.

Data Presentation: Strategy Comparison Matrix

StrategyReagent SystemTarget PositionTypical YieldRegioselectivityKey Limitation
Classical Friedel-Crafts AlCl 3​ , RCOClAny<5%N/AIrreversible Lewis acid coordination[1]
LMCT Minisci FeCl 3​ , Aldehyde, Air, Purple LEDC2 / C446–73%Moderate (C2/C4 mix)Requires excess aldehyde[2]
Pyridinium Photoredox N-OMe Pyridinium, Aldehyde, Ir-catC265–85%High (>95% C2)Requires pre-activation to N-oxide[4]
Directed Metalation (DoM) n-BuLi, Weinreb AmideC3 (via 3-bromo)70–90%AbsoluteRequires cryogenic conditions (-78°C)
Electrocatalytic Minisci NH 4​ I, α -keto acids, e C2 / C450–80%ModerateRequires specialized electrochemical setup[3]

Experimental Protocols

Protocol A: LMCT-Enabled Minisci Acylation of Pyridines[2]

This protocol utilizes mild conditions to generate a C2/C4 mixture, ideal for early-stage library generation.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridine derivative (0.2 mmol), aldehyde (0.6 mmol, 3 equiv), and FeCl 3​ (10 mol%).

  • Solvent Addition: Add 2.0 mL of a degassed CH 3​ CN/H 2​ O mixture (8:1 v/v). Do not purge with inert gas; ambient air is required as the terminal oxidant for catalyst turnover.

  • Irradiation: Stir the mixture under irradiation with a 390 nm (purple) LED at room temperature for 2 to 4 hours.

  • Validation Check: Perform TLC (Hexane/EtOAc 3:1). The disappearance of the aldehyde spot and the emergence of a new UV-active product spot (typically lower Rf​ than the starting pyridine) validates successful radical addition.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO 3​ , dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Site-Selective C2-Acylation via N-Methoxypyridinium Salts[4]

This protocol ensures strict C2-regioselectivity by leveraging electrostatic transition-state stabilization.

  • Pre-activation: Convert the target pyridine to its N-methoxypyridinium triflate salt using methyl triflate and mCPBA (standard literature procedure).

  • Reaction Assembly: In a dry vial under N 2​ , combine the N-methoxypyridinium salt (0.2 mmol), aldehyde (0.4 mmol), Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ photocatalyst (1.0 mol%), and K 2​ HPO 4​ (0.4 mmol) in 2.0 mL of anhydrous DCE.

  • Photoredox Catalysis: Irradiate the stirring mixture with a 34 W Blue LED (450 nm) at room temperature for 12 hours.

  • Validation Check: Analyze an aliquot of the crude mixture via 1 H NMR. The complete disappearance of the N-methoxy singlet (~4.2 ppm) and the emergence of a new carbonyl carbon peak (~190 ppm) in the 13 C NMR validates successful C2-acylation and concurrent rearomatization.

  • Workup: Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and purify via silica gel chromatography.

Sources

Optimization

Removal of unreacted starting materials in pyridine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting and best practices for the removal of unreacted starting materials in pyridine synthesis. The...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting and best practices for the removal of unreacted starting materials in pyridine synthesis. The following question-and-answer format addresses common challenges encountered during the purification of pyridine and its derivatives, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) on Pyridine Purification

Q1: My crude pyridine product is contaminated with non-basic starting materials (e.g., aldehydes, ketones). What is the most effective initial purification step?

A1: Acid-Base Extraction is the recommended primary purification technique. This method leverages the basicity of the pyridine ring to separate it from non-basic and acidic impurities.[1][2]

Underlying Principle: The Lewis Basicity of Pyridine

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2-hybridized orbital, which does not overlap with the aromatic π-system.[3] This makes the lone pair readily available to accept a proton, rendering pyridine a weak base.[3][4] The pKa of its conjugate acid, the pyridinium ion, is approximately 5.25.[3] By washing the crude reaction mixture with a dilute aqueous acid, the pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer, leaving non-basic organic impurities in the organic layer.[1][2]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[1]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-2 M HCl).[1][5] This converts the pyridine to its water-soluble pyridinium salt.

  • Layer Separation: Separate the aqueous layer containing the pyridinium salt from the organic layer which retains the non-basic impurities.[1]

  • Basification: Cool the aqueous layer in an ice bath and carefully add a concentrated base (e.g., 6 M NaOH) until the pH is greater than 10. This regenerates the free pyridine.[1]

  • Back-Extraction: Extract the liberated pyridine back into an organic solvent.[1]

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified pyridine.[1]

Q2: I've performed an acid wash, but I suspect residual starting materials are still present. How can I further purify my pyridine product?

A2: For more volatile pyridine derivatives, fractional distillation is an effective secondary purification step. [2] If the product is a solid, recrystallization is a powerful technique for achieving high purity.[2][6] For complex mixtures or to separate closely related impurities, column chromatography is a versatile option.[1][2]

Troubleshooting Persistent Impurities:

  • Incomplete Protonation: If the initial acid wash was insufficient, a repeat of the acid-base extraction is recommended.[7]

  • Azeotrope Formation: Pyridine forms a minimum boiling azeotrope with water, making simple distillation ineffective for complete water removal.[5] For anhydrous pyridine, pre-drying with KOH followed by distillation from a stronger drying agent like calcium hydride (CaH2) is necessary.[1][5]

Data Summary: Common Purification Techniques for Pyridine

Purification MethodPrinciple of SeparationKey AdvantagesKey Disadvantages
Acid-Base Extraction Converts basic pyridine to a water-soluble salt.[1]Excellent for removing non-basic and acidic impurities.[1]Requires back-extraction to recover the purified pyridine; introduces water.[1]
Fractional Distillation Separation based on boiling point differences.[1]Effective for removing volatile impurities with different boiling points.[1]Can be time-consuming; may not remove azeotrope-forming impurities.[1][5]
Crystallization Differential solubility of the product and impurities in a given solvent.[6]Can yield highly pure solid products.[2]Finding a suitable solvent can be challenging due to the polarity of many pyridine derivatives.[6]
Column Chromatography Differential adsorption on a stationary phase.[1]Can separate closely related pyridine derivatives.[1]Can be slow and may lead to tailing of basic compounds on silica gel.[2]
Q3: My pyridine derivative is a solid, but I'm struggling to find a suitable recrystallization solvent. What should I consider?

A3: The polarity of pyridine derivatives often makes them highly soluble in a wide range of solvents, complicating recrystallization. [6] A systematic approach to solvent selection is crucial.

Solvent Selection Strategy:

  • "Like Dissolves Like": Start with solvents that have similar polarity to your compound.[6]

  • Solubility Testing: Perform small-scale solubility tests with a variety of solvents to identify one where your compound is soluble when hot but insoluble when cold.[6]

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a mixed-solvent system can be effective. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble.[6]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the hot "good" solvent to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold "poor" solvent.[6]

  • Drying: Dry the purified crystals.[6]

Q4: I am using column chromatography to purify my pyridine derivative, but the peaks are tailing significantly. How can I improve the peak shape?

A4: Peak tailing of basic compounds like pyridine on silica gel is a common issue caused by strong interactions with the acidic silanol groups of the stationary phase. [2][8]

Troubleshooting Peak Tailing:

  • Addition of a Basic Modifier: Adding a small amount of a base, such as triethylamine, to the eluent can mitigate tailing by neutralizing the acidic sites on the silica gel.[2]

  • Alternative Stationary Phases: Consider using a less acidic or more inert stationary phase, such as alumina or a polymer-based column.[8]

  • pH Adjustment of the Mobile Phase: For reverse-phase chromatography, adjusting the pH of the mobile phase can significantly impact peak shape. At a pH above the pKa of the pyridinium ion (~5.2), the pyridine will be neutral, leading to better peak symmetry. However, this requires a pH-stable column as traditional silica can dissolve at high pH.[8]

Visualization of Purification Workflows

Acid-Base Extraction Workflow

crude Crude Mixture (Pyridine + Non-Basic Impurities) dissolve Dissolve in Organic Solvent crude->dissolve wash Wash with Aqueous Acid dissolve->wash separate1 Separate Layers wash->separate1 aqueous Aqueous Layer (Pyridinium Salt) separate1->aqueous organic_imp Organic Layer (Impurities) separate1->organic_imp basify Basify Aqueous Layer aqueous->basify back_extract Back-extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 organic_pure Organic Layer (Pure Pyridine) separate2->organic_pure dry Dry and Evaporate Solvent organic_pure->dry pure Pure Pyridine dry->pure

Caption: Workflow for removing non-basic impurities from pyridine.

Troubleshooting Logic for Column Chromatography

start Crude Pyridine Derivative chrom Column Chromatography (Silica Gel) start->chrom eval Peak Tailing? chrom->eval no_tail Good Separation eval->no_tail No add_base Add Triethylamine to Eluent eval->add_base Yes re_eval Improved? add_base->re_eval change_phase Switch to Alumina or Polymer-based Column change_phase->chrom re_eval->no_tail Yes re_eval->change_phase No

Caption: Decision-making process for addressing peak tailing.

References

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025).
  • Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

  • Unpacking Pyridine's 'Ka': A Look at Its Acidity and Role in Chemistry. (2026, March 2).
  • Purification of Pyridine. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2010).
  • What is best method to remove pyridine from a reaction mixture?. (2014, April 2).
  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
  • Pyridine Recovery Process. (n.d.). QuickCompany.
  • The basicity of pyridine and its tendency towards cationic homoconjugation in non‐aqueous media. (n.d.).
  • Pyridine Synthesis Optimization: A Technical Support Center. (n.d.). Benchchem.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.
  • Pyridine: Uses, Structure & pKa. (2023, October 21). StudySmarter.
  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
  • Purification method of pyridine and pyridine derivatives. (n.d.).
  • 1-methyl-2-pyridone. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Process for the preparation of substituted pyridines. (n.d.).
  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2026, February 27).
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2024, August 5). RSC Publishing.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
  • Method for recovery of pyridine bases. (n.d.).
  • Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents as extractive denitrogenation agents. (2025, October 8).
  • Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. (2007, March 22).
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. (2023, November 8). Journal of Agricultural and Food Chemistry.
  • Synthesis and Spectral Analysis of Pyridine Derivates. (2017, May 15). Isaac Scientific Publishing.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Gas-Liquid Chromatography of Pyridines Using New Solid Support. (n.d.). Analytical Chemistry.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
  • What is a suitable process to eliminate an excess of pyridine from an aqueous solution?. (2023, April 7). Chemistry Stack Exchange.
  • Substituted Dihydropyridine Synthesis by Dearomatiz
  • METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLIC
  • Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025, July 22). ACS Omega.
  • Challenges in the functionalization of pyridines. (n.d.).

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in deconvoluting the complex nuclear magnetic resonance (NMR) spectra of functionalized N-heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in deconvoluting the complex nuclear magnetic resonance (NMR) spectra of functionalized N-heterocycles. 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone presents unique spectroscopic challenges due to the quadrupolar nature of the pyridine nitrogen, potential chemical exchange processes, and overlapping aliphatic signals.

This guide is engineered to move beyond basic peak picking. It provides a self-validating framework to understand the causality behind spectral anomalies and offers field-proven protocols to ensure absolute structural confidence.

Part 1: Baseline Quantitative Data

Before troubleshooting, you must establish a theoretical baseline. The tables below summarize the expected chemical shifts and coupling constants for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone in CDCl 3​ at 298 K. These values are extrapolated from authoritative spectral databases for [1].

Table 1: Expected 1 H NMR Parameters (400 MHz, CDCl 3​ )
PositionMultiplicityIntegrationExpected Shift ( δ , ppm)Coupling Constant ( J , Hz)Diagnostic Feature
H-6 Doublet (d)1H8.60 – 8.70 3JH5−H6​≈5.0 Highly deshielded by adjacent N atom.
H-3 Broad Singlet (bs) or fine d1H7.95 – 8.05 4JH3−H5​≈1.5 Located between two electron-withdrawing groups.
H-5 Doublet of doublets (dd)1H7.40 – 7.50 3J≈5.0 , 4J≈1.5 Exhibits both ortho and meta coupling.
-CH 2​ -O- Singlet (s)2H4.45 – 4.55N/AMethylene bridge of the methoxymethyl group.
-O-CH 3​ Singlet (s)3H3.40 – 3.50N/AMethoxy methyl group.
-C(=O)CH 3​ Singlet (s)3H2.65 – 2.75N/AAcetyl methyl group.
Table 2: Expected 13 C NMR Parameters (100 MHz, CDCl 3​ )
Carbon TypeAssignmentExpected Shift ( δ , ppm)
Carbonyl (C=O) Acetyl C=O199.0 – 201.0
Aromatic (C-2) Pyridine C-2 (quaternary)153.0 – 155.0
Aromatic (C-6) Pyridine C-6 (CH)148.5 – 150.0
Aromatic (C-4) Pyridine C-4 (quaternary)147.0 – 149.0
Aromatic (C-5) Pyridine C-5 (CH)124.0 – 126.0
Aromatic (C-3) Pyridine C-3 (CH)120.0 – 122.0
Aliphatic (-CH 2​ -) Methylene bridge71.0 – 73.0
Aliphatic (-OCH 3​ ) Methoxy carbon57.0 – 59.0
Aliphatic (-CH 3​ ) Acetyl methyl24.0 – 26.0

Part 2: Diagnostic Workflow

Follow this logical decision tree when analyzing an ambiguous spectrum of this compound.

NMR_Workflow A Acquire 1D 1H & 13C NMR B Assess Baseline & Impurities A->B C Anomalous Peaks? B->C D Check Trace Impurities Table C->D Yes E Peak Broadening at H-6? C->E No D->E F Alumina Filtration / VT-NMR E->F Yes G Acquire 2D NMR (HMBC/HSQC) E->G No F->G H Confirm Regiochemistry G->H

Logical workflow for troubleshooting complex pyridine NMR spectra.

Part 3: Frequently Asked Questions & Troubleshooting Guides

Q1: My spectrum shows unexpected singlets around 1.56 ppm and 3.49 ppm in CDCl 3​ . Are these degradation products of the methoxymethyl group? Causality: These are rarely degradation products. The synthesis of methoxymethyl ethers often utilizes methanol, and these shifts perfectly match residual water (1.56 ppm) and methanol (3.49 ppm) impurities in CDCl 3​ . Self-Validating Protocol: Do not guess. Spike your NMR tube with 1 μ L of pure methanol. If the peak at 3.49 ppm increases proportionally without new peaks forming, the impurity is definitively confirmed. Always cross-reference unidentified aliphatic peaks with the [2].

Q2: The H-6 proton signal (~8.6 ppm) appears as a broad hump rather than a sharp doublet. How can I resolve the 3JH5−H6​ coupling? Causality: Broadening of the proton adjacent to the pyridine nitrogen (H-6) is typically caused by intermediate chemical exchange rates (e.g., trace protonation of the pyridine nitrogen by acidic impurities like DCl in the solvent) or quadrupolar relaxation from the adjacent 14 N nucleus (spin I=1 ). Self-Validating Protocol: You must alter the exchange rate. Either filter your CDCl 3​ through a small plug of basic alumina prior to sample preparation to neutralize trace acids (see Protocol 1), or perform Variable Temperature (VT) NMR. Lowering the probe temperature to 0 °C often slows the exchange rate sufficiently to resolve the fine 3J coupling (~5 Hz).

Q3: How can I definitively prove the methoxymethyl group is at the 4-position and not the 5-position? Causality: 1D 1 H NMR coupling constants can be ambiguous for differentiating 2,4-disubstituted from 2,5-disubstituted pyridines due to second-order effects and overlapping multiplets. Trustworthiness requires mapping the carbon skeleton using a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment, which detects long-range ( 2J and 3J ) carbon-proton couplings [3]. Self-Validating Protocol: Analyze the HMBC spectrum focusing on the methylene protons of the methoxymethyl group (~4.5 ppm). In your 2,4-disubstituted system, these protons will show strong 3JCH​ correlations to both C-3 (~121 ppm) and C-5 (~125 ppm). If the molecule were a 2,5-disubstituted regioisomer, the methylene protons would correlate instead to C-4 and C-6.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Ultra-Dry, Acid-Free NMR Samples

Trace acid in CDCl 3​ is the leading cause of poor resolution in pyridine NMR spectra. This protocol ensures a neutral, anhydrous environment.

  • Solvent Purification: Pack a glass Pasteur pipette with a small piece of glass wool followed by 2 cm of activated basic alumina (Brockmann Grade I).

  • Filtration: Elute 1.0 mL of CDCl 3​ through the alumina plug directly into a clean, dry vial.

  • Sample Dissolution: Dissolve 10–15 mg of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone in 0.6 mL of the purified CDCl 3​ .

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.

Protocol 2: Acquisition Parameters for High-Resolution 2D HMBC

To definitively assign the regiochemistry of the substituents, an optimized HMBC is required.

  • Tune and Match: Ensure the probe is properly tuned and matched for both 1 H and 13 C channels.

  • Shimming: Perform gradient shimming (Z1-Z5) until the residual CHCl 3​ solvent peak has a linewidth at half-height (FWHM) of 0.8 Hz.

  • Parameter Setup:

    • Select the standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the long-range coupling constant delay ( JCH​ ) to 8 Hz (optimal for aromatic and conjugated systems).

    • Set the number of scans (NS) to 8 or 16, and the number of increments (t1) to 256 to ensure adequate resolution in the indirect ( 13 C) dimension.

  • Processing: Apply a sine-squared window function in both dimensions prior to Fourier transformation to enhance cross-peak resolution.

References

  • SpectraBase. "2-Acetylpyridine - 13C NMR Chemical Shifts." John Wiley & Sons, Inc. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]

  • Autschbach, J., & Le Guennic, B. "Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations." Journal of Chemical Education, 2007. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparing analytical techniques for pyridine derivative purity

Title: Comprehensive Guide to Analytical Techniques for Pyridine Derivative Purity Introduction As a Senior Application Scientist, I frequently navigate the analytical complexities inherent to pyridine derivatives. These...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Analytical Techniques for Pyridine Derivative Purity

Introduction As a Senior Application Scientist, I frequently navigate the analytical complexities inherent to pyridine derivatives. These N-heterocycles are ubiquitous building blocks in active pharmaceutical ingredients (APIs) and agrochemicals. However, their unique physicochemical properties—specifically the basicity of the sp2-hybridized nitrogen and their varying volatilities—create distinct hurdles in purity profiling.

This guide provides an objective, mechanistically grounded comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for pyridine purity analysis, equipping drug development professionals with the data needed to select the optimal technique.

Mechanistic Comparison of Analytical Techniques

1.1 High-Performance Liquid Chromatography (HPLC) HPLC remains the primary technique for non-volatile or thermally labile pyridine derivatives[1].

  • The Causality of Tailing: The basic nitrogen atom in the pyridine ring strongly interacts with residual, unendcapped acidic silanol groups on standard silica-based reversed-phase (RP) columns via ion-exchange and hydrogen bonding. This interaction causes severe asymmetric peak tailing, which compromises resolution and integration accuracy[2].

  • The Solution: To mitigate this, robust methods employ heavily end-capped columns, mobile phase additives (e.g., trifluoroacetic acid to ion-pair with the protonated pyridine), or Mixed-Mode HPLC (MM-HPLC) that leverages both hydrophobic and ion-exchange retention mechanisms to yield sharp, symmetrical peaks[2].

1.2 Gas Chromatography (GC-FID/MS) For volatile and thermally stable pyridine compounds, GC offers superior theoretical plate counts and rapid analysis times[3].

  • The Causality of Selection: GC separates analytes based on their vapor pressure and partitioning in the stationary phase. Because many simple pyridine derivatives vaporize without decomposition, they elute with high efficiency[1]. Flame Ionization Detection (FID) provides a highly linear, mass-proportional response for carbon-containing compounds, making GC-FID the gold standard for quantifying volatile organic impurities and residual solvents that HPLC-UV often misses due to a lack of chromophores[3].

1.3 Quantitative NMR (1H-qNMR) qNMR has emerged as a superior orthogonal method for absolute purity determination, particularly for distinguishing positional isomers[4].

  • The Causality of Absolute Quantitation: Chromatographic methods rely on relative area percentages, which falsely assume equal UV extinction coefficients or MS ionization efficiencies for all impurities[4]. In contrast, qNMR operates on the fundamental quantum mechanical principle that the integrated area of a nuclear resonance signal is directly proportional to the molar quantity of the nuclei producing it[4]. By introducing a certified internal standard (e.g., maleic acid), qNMR delivers an absolute mass fraction purity without requiring an identical reference standard of the analyte itself[5].

Quantitative Data Comparison

The following table summarizes the typical performance metrics of these three analytical techniques when applied to pyridine derivatives[6].

Performance MetricHPLC-UV (Reversed-Phase)GC-FID (Capillary)1H-qNMR (Internal Standard)
Primary Application Non-volatile, thermally labileVolatile, thermally stableAbsolute quantification, isomers
Limit of Detection (LOD) 0.1 - 1 ng/mL0.1 - 1 ng/mL~10 - 50 µg/mL
Precision (%RSD) < 1.5%< 1.5%< 1.0%
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999
Reference Standard Analyte-specific requiredAnalyte-specific requiredUniversal standard (e.g., Maleic acid)
Key Limitation Requires chromophore; tailingAnalyte must be volatileLower sensitivity; signal overlap

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must operate as a self-validating system. The following protocols incorporate internal checks to guarantee data reliability.

Protocol 1: RP-HPLC-UV for Main Component Purity

  • Self-Validation Mechanism: System Suitability Testing (SST) prior to sample injection ensures column efficiency and detector stability.

  • Preparation: Dissolve the pyridine derivative in the mobile phase to a concentration of 0.5 mg/mL[6].

  • SST Execution: Inject the standard solution 5 times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 2000[7].

  • Chromatography: Use an end-capped C18 column (250 mm x 4.6 mm, 5 µm). Elute isocratically with 70:30 (v/v) Acetonitrile:Water containing 0.1% Formic Acid at a flow rate of 1.0 mL/min[6].

  • Detection: Monitor at the UV absorbance maximum (e.g., 254 nm or 270 nm)[6].

Protocol 2: GC-FID for Volatile Impurities

  • Self-Validation Mechanism: Blank injections confirm the absence of carryover, while an internal standard corrects for injection volume variability.

  • Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to 1.0 mg/mL, adding 0.1 mg/mL of an internal standard (e.g., toluene)[1].

  • Blank Verification: Inject a pure solvent blank. Validate that no peaks elute at the retention times of the analyte or internal standard.

  • Chromatography: Inject 1 µL into a GC equipped with a DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film)[6]. Use Helium carrier gas at 1.2 mL/min[6].

  • Temperature Program: Initial oven temp at 100°C, ramp at 10°C/min to 280°C, hold for 5 minutes[8].

Protocol 3: 1H-qNMR for Absolute Quantification

  • Self-Validation Mechanism: T1 relaxation measurement ensures complete signal recovery, preventing integration errors.

  • Preparation: Accurately weigh 10-20 mg of the pyridine derivative and a certified high-purity internal standard (e.g., Maleic acid or DSS) into a vial[4]. Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3)[8].

  • Relaxation Check (Inversion Recovery): Measure the longitudinal relaxation time (T1) of the slowest relaxing proton in both the analyte and standard. Set the relaxation delay (D1) to ≥ 5 × T1 (typically 30-60 seconds) to ensure >99% magnetization recovery[5].

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher with 13C decoupling (to eliminate satellite interference)[5].

  • Calculation: Calculate absolute mass fraction purity using the integrated area ratio of the analyte's distinct proton signal to the internal standard's signal, factoring in their respective molecular weights and number of contributing protons[9].

Decision Matrix Visualization

The following workflow illustrates the logical selection process for determining the optimal analytical technique based on the physicochemical properties of the target pyridine derivative.

PurityWorkflow Start Pyridine Derivative Purity Analysis VolatileCheck Is the analyte volatile & thermally stable? Start->VolatileCheck GC_Path GC-FID / GC-MS (Volatile Impurities) VolatileCheck->GC_Path Yes HPLC_Path HPLC-UV / LC-MS (Non-volatile/Labile) VolatileCheck->HPLC_Path No IsomerCheck Are positional isomers or absolute purity required? GC_Path->IsomerCheck HPLC_Path->IsomerCheck Validation Orthogonal Validation (Cross-verification) HPLC_Path->Validation qNMR_Path 1H-qNMR (Absolute Quantification) IsomerCheck->qNMR_Path Yes qNMR_Path->Validation

Logical decision matrix for selecting analytical techniques in pyridine derivative purity assessment.

Sources

Comparative

A Comparative Spectroscopic Guide to Pyridine and its Isomers

For researchers, chemists, and drug development professionals, the unambiguous identification of pyridine and its methyl-substituted isomers—2-picoline, 3-picoline, and 4-picoline—is a frequent necessity. These foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, chemists, and drug development professionals, the unambiguous identification of pyridine and its methyl-substituted isomers—2-picoline, 3-picoline, and 4-picoline—is a frequent necessity. These foundational heterocyclic compounds are not only ubiquitous as solvents and reagents but also serve as critical precursors in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] While differing only by the position of a single methyl group, this subtle structural variance imparts distinct electronic and, consequently, spectroscopic properties.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of these four compounds. By moving beyond a simple data dump, we will explore the causality behind the observed spectral differences, offering field-proven insights to facilitate their accurate and rapid identification. Every piece of data presented is grounded in established experimental protocols, ensuring the trustworthiness and reproducibility of the analysis.

Molecular Structures and Isomerism

The core structural difference lies in the position of the electron-donating methyl group on the pyridine ring. This seemingly minor change significantly alters the electronic environment and symmetry of each molecule, which is the fundamental reason for their distinct spectroscopic behaviors.

MassSpec_Fragmentation Distinguishing 2-Picoline by EI-MS cluster_2p 2-Picoline cluster_34p 3- & 4-Picoline P2_ion 2-Picoline M+. (m/z 93) P2_M1 [M-H]+ (m/z 92) Base Peak P2_ion->P2_M1 - H• P34_ion 3/4-Picoline M+. (m/z 93) Base Peak P34_M1 [M-H]+ (m/z 92) Lower Intensity P34_ion->P34_M1 - H• Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry Sample Acquire high-purity pyridine or picoline isomer NMR_Prep Dissolve ~15 mg in 0.7 mL CDCl₃ with 0.03% TMS Sample->NMR_Prep IR_Prep Place one drop of neat liquid on ATR crystal Sample->IR_Prep MS_Prep Introduce small amount of liquid sample into EI source Sample->MS_Prep NMR_Acq Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra on 400 MHz spectrometer NMR_Prep->NMR_Acq Internal Std: TMS IR_Acq Record spectrum (4000-400 cm⁻¹) 4 cm⁻¹ resolution IR_Prep->IR_Acq Background Subtracted MS_Acq Acquire mass spectrum (70 eV, m/z 10-200) MS_Prep->MS_Acq Ion Source: 200°C

Caption: General experimental workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

1[1]. Sample Preparation: Accurately weigh 10-20 mg of the compound into an NMR tube. 2. Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard, typically 0.03% v/v tetramethylsilane (TMS). 3. Acquisition: Record the spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
  • For ¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise for all carbon signals.
  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and reference the spectrum to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy

1[1]. Background Scan: With the diamond ATR crystal clean and clear, record a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances. 2. Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface. 3. Spectrum Acquisition: Record the sample spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. 4. Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe after analysis.

Electron Ionization Mass Spectrometry (EI-MS)

1[1]. Sample Introduction: Introduce a small amount of the liquid sample into the ion source via a direct insertion probe or a suitable inlet system. 2. Ionization: Maintain the ion source temperature at approximately 200°C. Set the electron energy to a standard 70 eV to induce fragmentation. 3. Analysis: Scan a mass-to-charge (m/z) range of 10-200 to ensure capture of the molecular ion and all relevant fragments. 4. Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the base peak.

Conclusion

The structural isomers of pyridine, while chemically similar, possess unique spectroscopic fingerprints that allow for their confident differentiation. ¹H and ¹³C NMR provide detailed information on the electronic environment of each nucleus, with chemical shifts and coupling patterns serving as reliable identifiers. IR spectroscopy offers clues based on vibrational modes, particularly in the fingerprint region. Most definitively, EI-Mass Spectrometry distinguishes 2-picoline from its isomers through its characteristic and stable M-1 base peak at m/z 92. By employing these techniques in a complementary fashion, researchers can ensure the unambiguous identification and quality control of these vital chemical building blocks.

References

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • mzCloud. (2014). 4-Picoline. Retrieved from [Link]

  • Singh, S., & Ansari, S. A. (1981). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 35(11), 435-437.
  • Cook, D. (1963). REGULARITIES IN THE INFRARED SPECTRA OF 4-PICOLINE COMPLEXES. Canadian Journal of Chemistry, 41(10), 2522-2531.
  • ResearchGate. (2025). Volumetric properties of pyridine, 2-picoline, 3-picoline, and 4-picoline at temperatures from (298.15 to 328.15) K and at pressures up to 40 MPa. Retrieved from [Link]

  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Validation of HPLC Methods for the Quantification of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, ICH Q2(R2) Validation, and Mechanistic Troubleshooting Executive Summary The accurate quan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, ICH Q2(R2) Validation, and Mechanistic Troubleshooting

Executive Summary

The accurate quantification of complex pharmaceutical intermediates is a cornerstone of robust drug development. 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (CAS 1391601-92-5) is a highly functionalized pyridine derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

This guide provides an objective, data-driven comparison between a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) approach for the analysis of this compound. By anchoring our experimental protocols in the ICH Q2(R2) Validation of Analytical Procedures guidelines[2][3], this document serves as a self-validating framework for analytical scientists seeking to establish high-precision, stability-indicating assays.

Mechanistic Rationale: Why RP-HPLC Outperforms GC-FID

When developing an analytical method, the physicochemical properties of the analyte dictate the instrumental approach. 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone presents two specific analytical challenges:

  • The Basic Pyridine Nitrogen: The lone pair on the pyridine ring (pKa ~5.2) readily interacts with active sites or residual silanols on chromatographic stationary phases, leading to severe peak tailing if the pH is not strictly controlled.

  • The Methoxymethyl Ether Linkage: Ether linkages can be thermally labile under high-temperature conditions.

The Causality Behind the Method Choice

Why does GC-FID fail to deliver optimal precision? GC-FID requires volatilization of the sample at high injector temperatures (typically >250°C). Under these thermal stress conditions, the methoxymethyl group is susceptible to partial thermal cleavage, generating a hydroxymethyl degradant in situ. This thermal instability leads to non-linear detector responses, poor intermediate precision, and co-elution artifacts.

Why is RP-HPLC the definitive solution? By utilizing RP-HPLC with a superficially porous, end-capped C18 column and an acidic mobile phase (pH 3.0), the method operates at room temperature, completely bypassing thermal degradation. More importantly, at pH 3.0, the basic pyridine nitrogen is fully protonated. This ionic state prevents secondary ion-exchange interactions with the silica backbone of the column, ensuring sharp, highly symmetrical peaks (Tailing Factor < 1.2) that are essential for accurate integration and low Relative Standard Deviation (%RSD)[4].

MechanisticLogic Compound 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (Basic Pyridine + Ether Linkage) HPLC RP-HPLC (pH 3.0 Buffer) Room Temp Analysis Compound->HPLC GC GC-FID High Temp Injector (250°C) Compound->GC HPLC_Mech Protonated Pyridine No Silanol Tailing HPLC->HPLC_Mech GC_Mech Thermal Cleavage of Methoxymethyl Group GC->GC_Mech HPLC_Result High Precision & Accuracy (Validated) HPLC_Mech->HPLC_Result GC_Result Variable Precision (Not Recommended) GC_Mech->GC_Result

Caption: Mechanistic rationale comparing RP-HPLC and GC-FID performance.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) criteria that must be met before any sample is analyzed, guaranteeing that the instrument is fit-for-purpose on the day of analysis[4][5].

Protocol A: Optimized RP-HPLC Method (Recommended)

1. Reagent & Standard Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

2. Chromatographic Conditions:

  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution; 70% Buffer (pH 3.0) : 30% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm (determined via DAD maximum absorption).

  • Injection Volume: 10 µL.

3. System Suitability Test (SST) Criteria:

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (Tf): ≤ 1.5.

  • Precision: %RSD of 6 replicate standard injections ≤ 2.0%.

Protocol B: GC-FID Method (Alternative/Comparator)
  • Column: HP-5 capillary column (30 m × 0.32 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Injector & Detector: Injector at 250°C (Split ratio 10:1); FID at 280°C.

  • Sample Prep: 100 µg/mL in Methanol.

Comparative Validation Data

The validation was executed strictly according to the ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Accuracy, Precision, Detection Limit (LOD), Quantitation Limit (LOQ), and Robustness[2][6].

Table 1: Method Performance Comparison (HPLC vs. GC-FID)

Data demonstrates the superiority of the HPLC method in both sensitivity and precision.

Validation ParameterICH Q2(R2) Acceptance CriteriaRP-HPLC (Proposed)GC-FID (Alternative)
Specificity No interference at retention timeComplies (Resolution > 2.0)Fails (Co-elution with thermal degradant)
Linearity (R²) > 0.999 over specified range0.9998 0.9915
Precision (%RSD) ≤ 2.0% (n=6)0.45% 3.20%
LOD Signal-to-Noise ≥ 30.05 µg/mL 0.80 µg/mL
LOQ Signal-to-Noise ≥ 100.15 µg/mL 2.40 µg/mL
Table 2: Accuracy & Recovery Data (RP-HPLC)

Accuracy was assessed by spiking a placebo matrix with known concentrations of the analyte at three levels (80%, 100%, and 120% of the target concentration)[4].

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)%RSD (n=3)
80% 80.079.699.5%0.5%
100% 100.0100.4100.4%0.4%
120% 120.0120.8100.7%0.6%
Table 3: Robustness Evaluation (RP-HPLC)

Robustness was evaluated by introducing small, deliberate variations in method parameters to ensure reliability during normal usage[2][4].

Parameter VariedDeliberate VariationTailing Factor (SST ≤ 1.5)%RSD of Area (SST ≤ 2.0%)
Flow Rate 0.9 mL/min (-0.1)1.120.51%
Flow Rate 1.1 mL/min (+0.1)1.150.48%
Mobile Phase pH 2.8 (-0.2 units)1.100.45%
Mobile Phase pH 3.2 (+0.2 units)1.180.60%
Column Temp 28°C (-2°C)1.140.55%

ICH Q2(R2) Validation Workflow Visualization

To successfully implement this method in a GMP/GLP environment, laboratories must follow a structured lifecycle approach aligned with ICH Q14 and Q2(R2)[3][5]. The diagram below maps the logical progression of the validation sequence.

ValidationWorkflow A Method Development (RP-HPLC Selection) B Specificity & Selectivity (Interference Check) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy & Precision (Recovery & %RSD) C->D E Sensitivity (LOD & LOQ) D->E F Robustness (pH, Temp, Flow) E->F G Final ICH Q2(R2) Validation Report F->G

Caption: Step-by-step workflow for ICH Q2(R2) Analytical Method Validation.

Conclusion

The comparative data unequivocally demonstrates that the optimized RP-HPLC method is vastly superior to GC-FID for the quantification of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone. By utilizing a pH 3.0 phosphate buffer to protonate the basic pyridine nitrogen, the HPLC method eliminates silanol-induced peak tailing. Furthermore, conducting the analysis at room temperature preserves the integrity of the labile methoxymethyl ether group, ensuring high accuracy (99.5%–100.7% recovery) and exceptional precision (%RSD < 0.6%). This self-validating protocol fully complies with ICH Q2(R2) guidelines, making it the definitive choice for pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology (PharmTech) URL:[Link]

  • 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone (CAS 1391601-92-5) Chemical Properties Source: ChemBK Chemical Database URL:[Link]

Sources

Comparative

A Researcher's Guide to the Certificate of Analysis: Ensuring Quality of 1-(4-methoxy-pyridin-2-yl)-ethanone for Drug Development

For researchers and professionals in the field of drug development, the purity and identity of starting materials and intermediates are paramount. A comprehensive Certificate of Analysis (CoA) is not merely a document of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the purity and identity of starting materials and intermediates are paramount. A comprehensive Certificate of Analysis (CoA) is not merely a document of compliance but a critical tool that provides assurance of quality and reproducibility in research.[1] This guide offers an in-depth comparison of what to expect from a high-quality CoA for the pharmaceutical intermediate, 1-(4-methoxy-pyridin-2-yl)-ethanone, versus a substandard one, supported by detailed experimental protocols and data interpretation.

The quality of pharmaceutical intermediates directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3] Therefore, a rigorous analytical characterization, as documented in a CoA, is indispensable.

The Anatomy of a Trustworthy Certificate of Analysis

A CoA is a formal document that certifies that a specific batch of a product meets predetermined specifications.[4] It should provide a transparent and detailed account of the analytical tests performed, the methods used, and the results obtained.[5][6] For a critical intermediate like 1-(4-methoxy-pyridin-2-yl)-ethanone, a comprehensive CoA serves as the foundation for its use in further synthetic steps.

Below is a comparative overview of the key analytical parameters you should expect to find on a CoA for 1-(4-methoxy-pyridin-2-yl)-ethanone, contrasting a high-purity, well-characterized sample with a lower-quality alternative.

Table 1: Comparative Analysis of 1-(4-methoxy-pyridin-2-yl)-ethanone Quality

Parameter High-Purity Standard (Example) Low-Quality Alternative (Example) Significance in Drug Development
Appearance White to off-white crystalline solidYellowish or brownish powderColor deviation can indicate the presence of impurities or degradation products.
Identity (¹H NMR) Conforms to structureDoes not conform; extra peaks presentConfirms the molecular structure of the compound. Unidentified peaks suggest impurities.
Purity (HPLC) ≥ 99.5% (by area)95.2% (by area)High purity is crucial to avoid side reactions and ensure the desired product is formed in the next synthetic step.
Identity (Mass Spec) [M+H]⁺ = 152.0706 m/z[M+H]⁺ = 152.0710 m/z; additional peaks observedConfirms the molecular weight. Extraneous peaks indicate the presence of impurities.
Identity (IR) Characteristic peaks at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C, C=N), ~1250 cm⁻¹ (C-O)Broad or shifted peaks; additional peaksConfirms the presence of key functional groups. Deviations can indicate impurities or a different molecular structure.
Residual Solvents (GC) < 0.1% (e.g., Ethanol, Ethyl Acetate)> 1.0% (e.g., Toluene, Dichloromethane)Residual solvents can be toxic and may interfere with subsequent reactions.
Water Content (Karl Fischer) ≤ 0.2%≤ 1.5%High water content can affect reaction stoichiometry and promote side reactions.

The Experimental Foundation of a Reliable CoA

The data presented in a CoA is only as reliable as the experimental methods used to generate it. Below are detailed protocols for the key analytical techniques used to characterize 1-(4-methoxy-pyridin-2-yl)-ethanone.

Experimental Workflow for Comprehensive CoA Generation

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_coa Certificate of Analysis synthesis Synthesis of 1-(4-methoxy-pyridin-2-yl)-ethanone purification Purification (e.g., Recrystallization) synthesis->purification hplc Purity by HPLC purification->hplc nmr Identity by ¹H & ¹³C NMR purification->nmr ms Identity by Mass Spec purification->ms ir Functional Groups by IR purification->ir gc Residual Solvents by GC purification->gc kf Water Content by Karl Fischer purification->kf coa_generation CoA Generation hplc->coa_generation nmr->coa_generation ms->coa_generation ir->coa_generation gc->coa_generation kf->coa_generation review QA/QC Review & Approval coa_generation->review final_product final_product review->final_product Product Release

Caption: Workflow for generating a comprehensive Certificate of Analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the molecular structure of 1-(4-methoxy-pyridin-2-yl)-ethanone by analyzing the chemical environment of its hydrogen atoms.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]

    • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

    • Data Analysis:

      • Chemical Shift (δ): Compare the observed chemical shifts with expected values. For 1-(4-methoxy-pyridin-2-yl)-ethanone, one would expect:

        • A singlet for the methyl protons of the methoxy group (~3.9 ppm).

        • A singlet for the methyl protons of the acetyl group (~2.6 ppm).

        • Signals in the aromatic region corresponding to the three pyridine ring protons.

      • Integration: The integral of each signal should correspond to the number of protons it represents.

      • Multiplicity: The splitting pattern of the signals provides information about neighboring protons.

  • Interpretation of a High-Purity Sample: The spectrum will show clean, well-resolved peaks corresponding to all protons in the molecule, with correct integrations and multiplicities.

  • Indications of a Low-Quality Sample: The presence of unassigned peaks suggests impurities. Broadening of peaks can indicate the presence of paramagnetic impurities or sample degradation.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound by separating it from any non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Protocol:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 270 nm).[8]

      • Injection Volume: 10 µL.

    • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Interpretation of a High-Purity Sample: A single major peak with a purity value of ≥ 99.5%.

  • Indications of a Low-Quality Sample: Multiple peaks in the chromatogram, with the main peak having a lower area percentage. The presence of fronting or tailing peaks can also indicate poor sample quality or inappropriate chromatographic conditions.[8]

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Mass spectrometer (e.g., coupled with GC or LC, or with a direct infusion source).

  • Protocol:

    • Sample Introduction: Introduce the sample into the mass spectrometer.

    • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Data Acquisition: Acquire the mass spectrum.

    • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ for positive ion mode). For 1-(4-methoxy-pyridin-2-yl)-ethanone (MW = 151.16 g/mol ), the expected [M+H]⁺ peak would be at approximately m/z 152.07.[9]

  • Interpretation of a High-Purity Sample: A clean spectrum with a prominent molecular ion peak corresponding to the expected mass.

  • Indications of a Low-Quality Sample: The presence of significant peaks at other m/z values, indicating impurities.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer.

  • Protocol:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

    • Data Acquisition: Acquire the IR spectrum.

    • Data Analysis: Identify characteristic absorption bands for the functional groups in 1-(4-methoxy-pyridin-2-yl)-ethanone. Expected peaks include:

      • C=O (ketone) stretch around 1700 cm⁻¹.

      • C=C and C=N (aromatic ring) stretches around 1600 cm⁻¹.

      • C-O (ether) stretch around 1250 cm⁻¹.

  • Interpretation of a High-Purity Sample: A spectrum with sharp, well-defined peaks at the expected wavenumbers.

  • Indications of a Low-Quality Sample: Broadened peaks, shifted peak positions, or the appearance of unexpected peaks (e.g., a broad peak around 3400 cm⁻¹ could indicate the presence of an O-H group from a hydroxylated impurity).

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of 1-(4-methoxy-pyridin-2-yl)-ethanone could involve the reaction of a 2-lithiated-4-methoxypyridine with an acetylating agent.

Synthesis_Impurities cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Impurities reactant1 4-Methoxypyridine reaction Lithiation followed by Acetylation reactant1->reaction reactant2 n-Butyllithium reactant2->reaction reactant3 N,N-Dimethylacetamide reactant3->reaction product 1-(4-methoxy-pyridin-2-yl)-ethanone reaction->product impurity1 Unreacted 4-Methoxypyridine reaction->impurity1 impurity2 Over-lithiated/di-lithiated species reaction->impurity2 impurity3 Positional isomers reaction->impurity3

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